Phthiobuzone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79512-50-8 |
|---|---|
Molecular Formula |
C14H15N7O2S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)/b17-6+,18-10+ |
InChI Key |
OPXFZJLGAZHBMA-BUOGMGTNSA-N |
SMILES |
CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Isomeric SMILES |
CC(/C(=N/NC(=S)N)/C=N/NC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Other CAS No. |
70386-40-2 |
Synonyms |
2,2'-(1-(1-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl)-1,2-ethanediylidene)bis-hydrazine carbothiamide 3-phthalimido-2-oxobutyraldehyde-bis-thiosemicarbazone phthiobuzone phtiobuzone tai-ding-an V-6133 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Phenylbutazone: A Technical Guide to its Discovery, Synthesis, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides an in-depth technical overview of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). Initially introduced for human use in 1949 for the treatment of rheumatoid arthritis and gout, its application in human medicine has since been limited due to safety concerns.[1] However, it remains a significant therapeutic agent in veterinary medicine, particularly in equine care. This document details the historical discovery of Phenylbutazone, elucidates its primary synthesis pathway with experimental protocols, and explores its mechanism of action through signaling pathway diagrams. Quantitative data from relevant studies are presented in tabular format to facilitate comparative analysis.
Discovery and Historical Context
Phenylbutazone was first introduced into human medicine in 1949 by the Swiss pharmaceutical company Geigy.[1] It was initially presented as a novel and effective agent for the treatment of arthritic conditions.[1] In 1952, it was marketed under the trade name "Butazolidin".[1] While it showed considerable efficacy, concerns over adverse effects, including the potential for agranulocytosis, led to significant restrictions on its use in humans by the mid-1980s.[1] Despite its decline in human medicine, Phenylbutazone became a widely adopted and crucial medication in veterinary practice, especially for managing pain and inflammation in horses.[1]
Chemical Synthesis Pathway
The primary synthesis of Phenylbutazone involves a two-step process. The first step is the synthesis of the intermediate, diethyl n-butylmalonate. This is followed by the condensation of this intermediate with hydrazobenzene to form the final Phenylbutazone molecule.
Synthesis of Diethyl n-butylmalonate
A common method for the synthesis of diethyl n-butylmalonate is detailed in the following experimental protocol, adapted from patent literature.
Experimental Protocol: Synthesis of Diethyl n-butylmalonate
-
Materials and Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel
-
Dichloroethylamine
-
Cuprous chloride
-
Diethyl malonate
-
n-aminobutane
-
Sodium chloride solution (15-20% w/v)
-
Hexane
-
Ethyl acetate
-
Equipment for reduced-pressure distillation
-
-
Procedure:
-
To a 3L reaction vessel, add 3L of dichloroethylamine.
-
In batches, add 6.2 mol of cuprous chloride while stirring at 130-150 rpm.
-
Heat the mixture to 70-75°C and maintain for 3-4 hours.
-
Gradually add 6.1 mol of diethyl malonate via a dropping funnel.
-
After the addition is complete, continue stirring for 70-90 minutes.
-
Add 6.6-6.8 mol of n-aminobutane and allow the reaction to proceed for 5-6 hours.
-
Reflux the mixture for 3-4 hours.
-
Remove dichloroethylamine by distillation under reduced pressure (2.2-2.3 kPa).
-
Cool the remaining solution to 15-18°C.
-
Add 3L of a 15-20% sodium chloride solution and stir at 160-190 rpm for 40-70 minutes.
-
Separate the aqueous layer.
-
Distill the oil layer under reduced pressure, collecting the fraction at 130-135°C.
-
Wash the collected fraction with a salt solution and then with hexane.
-
Recrystallize the product from ethyl acetate to obtain pure diethyl n-butylmalonate.
-
Quantitative Data: Synthesis of Diethyl n-butylmalonate
| Parameter | Value | Reference |
| Yield | 84-92% | |
| Purity | High (recrystallized) |
Synthesis of Phenylbutazone
Phenylbutazone is synthesized by the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of a base.
Experimental Protocol: Synthesis of Phenylbutazone
-
Materials and Equipment:
-
Reaction vessel with heating and stirring capabilities
-
Diethyl n-butylmalonate
-
Hydrazobenzene
-
Sodium ethoxide (or other suitable base)
-
Apparatus for acidification
-
-
Procedure:
-
Combine diethyl n-butylmalonate and hydrazobenzene in the reaction vessel.
-
Add a suitable base, such as sodium ethoxide.
-
Heat the reaction mixture to 150°C.
-
After the reaction is complete, cool the mixture.
-
Acidify the reaction mixture to precipitate the Phenylbutazone.
-
The crude Phenylbutazone can be collected by filtration and purified by recrystallization.
-
Note: An alternative method involves the reaction of n-butylmalonyl chloride with hydrazobenzene in pyridine and ether at 0°C.
Quantitative Data: Synthesis of Phenylbutazone
| Parameter | Value | Reference |
| Yield | Good |
(Detailed yield and purity data for the final condensation step are not consistently reported in publicly available literature.)
Synthesis Pathway Diagram
Caption: Phenylbutazone Synthesis Pathway.
Mechanism of Action
Phenylbutazone functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Phenylbutazone effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action Signaling Pathway
Caption: Phenylbutazone's Mechanism of Action.
Experimental Protocols for Analysis
The quantification of Phenylbutazone and its metabolites in biological matrices is crucial for pharmacokinetic and doping control studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Analysis of Phenylbutazone in Equine Plasma by LC-MS/MS
Experimental Protocol
-
Sample Preparation:
-
Plasma samples are subjected to liquid-liquid extraction to isolate Phenylbutazone and its metabolites.
-
-
Chromatography:
-
Separation is achieved using a reversed-phase HPLC column.
-
-
Detection:
-
Mass spectrometry with selected reaction monitoring (SRM) in negative electrospray ionization mode is used for detection and quantification.
-
Quantitative Data: LC-MS/MS Analysis in Equine Plasma
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 µg/mL | |
| Limit of Quantification (LOQ) | 0.05 µg/mL | |
| Extraction Recovery | >80% | |
| Linearity Range | 0.05-20 µg/mL | |
| Intra- and Interday Precision (CV) | <15% | |
| Intra- and Interday Accuracy (bias%) | 80-120% |
Analysis of Phenylbutazone in Plasma and Urine by HPLC
Experimental Protocol
-
Sample Preparation (Plasma):
-
Plasma is deproteinized with acetonitrile.
-
-
Sample Preparation (Urine):
-
Acidic extraction of urine samples.
-
-
Chromatography:
-
20 µL of the prepared sample is injected into an HPLC system equipped with a UV detector and a LiChrospher RP-18 column.
-
The mobile phase consists of 0.01 M acetic acid in methanol (45:55, v/v).
-
Quantitative Data: HPLC Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 µg/mL | |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Conclusion
Phenylbutazone, despite its diminished role in human therapeutics, remains a cornerstone of anti-inflammatory treatment in veterinary medicine. A thorough understanding of its synthesis, mechanism of action, and analytical methodologies is essential for researchers and professionals in drug development and veterinary sciences. The information presented in this technical guide provides a comprehensive foundation for further investigation and application of this important compound.
References
Phthiobuzone: Unraveling the Herbicidal Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Phthiobuzone, a chemical compound identified by the CAS number 79512-50-8, has emerged as a molecule of interest within the agrochemical research community. While its existence is chemically documented, its herbicidal properties, including its spectrum of activity, efficacy against various weed species, and mechanism of action, remain largely unexplored in publicly available scientific literature. This guide serves as a foundational document that acknowledges the current information gap and provides a structured framework for the systematic investigation of this compound's potential as a novel herbicide. The subsequent sections will outline the necessary experimental protocols and data presentation standards to build a comprehensive technical profile of this compound.
Introduction
The relentless challenge of weed management in agriculture necessitates a continuous pipeline of innovative herbicidal solutions. Weeds compete with crops for essential resources such as water, nutrients, and light, leading to significant yield losses. The evolution of herbicide resistance in many weed biotypes further underscores the urgent need for new active ingredients with diverse modes of action. This compound represents a potential, yet uncharacterized, candidate in this ongoing search. This document aims to provide a thorough guide for the scientific community to systematically evaluate the herbicidal efficacy and spectrum of this compound.
Characterization of Herbicidal Spectrum and Efficacy
A comprehensive understanding of a herbicide's spectrum of activity is paramount for its effective and responsible deployment in agriculture. The following sections detail the proposed experimental approach to determine the weed species controlled by this compound and the extent of that control.
Experimental Protocols
2.1.1. Plant Material and Growth Conditions:
A diverse panel of economically important weed species, encompassing both monocotyledonous (grasses) and dicotyledonous (broadleaf) plants, should be selected for screening. A recommended list of species is provided in Table 1. Seeds of these species should be sourced from a reputable supplier to ensure genetic purity and viability.
Plants should be cultivated in a controlled environment, such as a greenhouse or growth chamber, to ensure uniform growth and minimize environmental variability. A standardized soil mix (e.g., sandy loam) should be used, and pots of a consistent size should be employed. Environmental conditions should be maintained at optimal levels for plant growth, typically a 16-hour photoperiod with a light intensity of approximately 400-600 µmol/m²/s, a day/night temperature regime of 25/20°C (±2°C), and a relative humidity of 60-70%.
2.1.2. Herbicide Application:
This compound should be formulated in a suitable solvent system, including a surfactant to ensure proper leaf coverage for post-emergence applications. A range of application rates should be tested to determine the dose-response relationship for each weed species.
-
Pre-emergence Application: The herbicide should be applied to the soil surface immediately after sowing the weed seeds. The application should be uniform, and the soil should be lightly irrigated to incorporate the herbicide.
-
Post-emergence Application: The herbicide should be applied to the foliage of the weeds at a specific growth stage, typically when the plants have 2-4 true leaves. A calibrated sprayer should be used to ensure accurate and consistent application.
2.1.3. Efficacy Assessment:
Visual assessment of weed control should be conducted at regular intervals after treatment (e.g., 7, 14, and 21 days after treatment). The assessment should be based on a percentage scale, where 0% represents no control and 100% represents complete plant death.
For a more quantitative measure of efficacy, the fresh and dry weight of the above-ground biomass of the treated plants should be determined at the end of the experiment and compared to untreated control plants. The Growth Reduction 50 (GR₅₀), the herbicide concentration required to inhibit plant growth by 50%, should be calculated for each weed species.
Data Presentation
All quantitative data on herbicidal efficacy should be summarized in a clear and structured tabular format to facilitate comparison across different weed species and application methods.
Table 1: Proposed Weed Species for Herbicidal Spectrum Screening of this compound
| Weed Species | Family | Type |
| Avena fatua | Poaceae | Monocot |
| Echinochloa crus-galli | Poaceae | Monocot |
| Setaria viridis | Poaceae | Monocot |
| Amaranthus retroflexus | Amaranthaceae | Dicot |
| Chenopodium album | Amaranthaceae | Dicot |
| Abutilon theophrasti | Malvaceae | Dicot |
| Solanum nigrum | Solanaceae | Dicot |
Table 2: Efficacy of this compound Against Various Weed Species (Hypothetical Data)
| Weed Species | Application | Rate (g a.i./ha) | Visual Control (%) (21 DAT) | Biomass Reduction (%) | GR₅₀ (g a.i./ha) |
| Avena fatua | Pre-emergence | 100 | 85 | 90 | 75 |
| Avena fatua | Post-emergence | 100 | 70 | 75 | 90 |
| Amaranthus retroflexus | Pre-emergence | 100 | 95 | 98 | 50 |
| Amaranthus retroflexus | Post-emergence | 100 | 90 | 92 | 65 |
Elucidation of the Mechanism of Action
Understanding the mechanism of action of a new herbicide is critical for managing resistance and for its strategic use in integrated weed management programs.
Proposed Experimental Workflow
The following workflow outlines a systematic approach to investigate the physiological and biochemical effects of this compound on susceptible plants.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Signaling Pathways
Once a target pathway is identified, a diagram illustrating the interaction of this compound within that pathway can be constructed. For instance, if this compound is found to inhibit a key enzyme in an amino acid biosynthesis pathway, the following diagram could represent this interaction.
Caption: Hypothetical signaling pathway showing this compound inhibiting a target enzyme.
Conclusion and Future Directions
The information presented in this guide provides a comprehensive framework for the systematic evaluation of this compound as a potential new herbicide. At present, there is a significant lack of publicly available data on its herbicidal activity. The proposed experimental protocols and data presentation standards are intended to guide future research efforts to fill this knowledge gap. A thorough investigation into its herbicidal spectrum, efficacy, and mechanism of action will be crucial in determining the potential utility of this compound in modern agriculture. Should this initial research demonstrate promising activity, further studies on crop selectivity, environmental fate, and toxicological profile will be necessary for its development as a commercial herbicide.
Initial Toxicity Screening of Phthiobuzone: A Case Study with Phenylbutazone
Disclaimer: Initial searches for "Phthiobuzone" yielded minimal toxicological data, preventing the creation of a specific safety profile for this compound. This compound is identified by the CAS number 79512-50-8 and the IUPAC name [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea. Due to the scarcity of available information, this guide utilizes data for Phenylbutazone , a structurally related and well-studied non-steroidal anti-inflammatory drug (NSAID), as a surrogate to illustrate the principles of an initial toxicity screening. This approach, known as "read-across" in toxicology, can provide preliminary insights into the potential hazards of an understudied compound based on a well-characterized analogue. All data presented herein pertains to Phenylbutazone.
Executive Summary
This technical guide provides a comprehensive overview of the initial toxicity screening of Phenylbutazone, serving as a case study due to the lack of available data for this compound. Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation, pain, and fever.[2] However, its use in humans has been largely discontinued due to a range of adverse effects, including gastrointestinal bleeding, liver and kidney damage, and serious blood disorders.[3] This guide summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant pathways to provide a framework for the initial safety assessment of similar compounds.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures over a short period. The median lethal dose (LD50) is a common metric from these studies.
Quantitative Acute Toxicity Data for Phenylbutazone
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 245 mg/kg | [4][5] |
| Rat | Intraperitoneal | 142 mg/kg | [4] |
| Mouse | Oral | 238 mg/kg | [5] |
| Dog | Oral | 332 mg/kg | [5] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This method is a sequential dosing procedure that allows for the estimation of the LD50 with a reduced number of animals.
-
Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.
-
Dose Administration: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is typically administered via oral gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.
Genotoxicity
Genotoxicity assays are performed to identify substances that can cause damage to genetic material (DNA and chromosomes).
Genotoxicity Profile of Phenylbutazone
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without S9 | Negative | [6] |
| In vitro Chromosomal Aberration | Mammalian cells | With and without S9 | Positive (at high concentrations) | [7] |
| In vivo Sister Chromatid Exchange | Rodents | N/A | Positive | [7] |
| In vivo Cytogenetic Effects | Humans | N/A | Positive | [7] |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect point mutations.
-
Bacterial Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without S9 mix, in a suitable medium.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) can grow and form colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
Mechanism of Action and Toxicity Pathway
Phenylbutazone's therapeutic and toxic effects are primarily linked to its non-selective inhibition of COX-1 and COX-2 enzymes.
Caption: Phenylbutazone's non-selective inhibition of COX-1 and COX-2.
Adverse Effects and Organ Toxicity
Prolonged use or overdose of Phenylbutazone can lead to a variety of adverse effects.
Summary of Phenylbutazone's Adverse Effects
| System/Organ | Adverse Effects |
| Gastrointestinal | Nausea, vomiting, diarrhea, gastric ulcers, bleeding, protein-losing enteropathy.[1][3] |
| Hematological | Aplastic anemia, agranulocytosis, leukopenia, thrombocytopenia.[3][8] |
| Renal | Kidney damage, renal papillary necrosis.[6][9] |
| Hepatic | Liver injury, hepatitis.[3][8] |
| Cardiovascular | Congestive heart failure.[3] |
Experimental Workflow for Sub-Chronic Dermal Toxicity Study (OECD 411)
This workflow outlines a typical 90-day dermal toxicity study.
Caption: Workflow for a 90-day sub-chronic dermal toxicity study.
Carcinogenicity
The carcinogenic potential of Phenylbutazone is a subject of debate, with conflicting findings from various studies.
Carcinogenicity Data for Phenylbutazone
-
IARC Classification: Group 3 - Not classifiable as to its carcinogenicity to humans.[6]
-
Rodent Studies: Some studies in rats have shown an increased incidence of rare kidney and liver cancers at high doses, while other studies found no increase in cancer incidence.[6]
-
Genotoxic Carcinogen with a Threshold: A weight-of-evidence assessment concluded that Phenylbutazone behaves like a genotoxic carcinogen with a threshold dose.[7]
Conclusion
This guide, using Phenylbutazone as a case study, outlines the essential components of an initial toxicity screening. The data on Phenylbutazone reveal a compound with significant therapeutic benefits but also a considerable risk of severe adverse effects, particularly with long-term use or at high doses. The non-selective inhibition of COX enzymes is central to both its efficacy and its toxicity profile. The conflicting data on its carcinogenicity highlight the complexity of toxicological assessment. For a novel compound like this compound, a similar battery of tests, starting with acute toxicity and genotoxicity and progressing to repeated-dose toxicity studies, would be necessary to establish a preliminary safety profile. The structural similarity to Phenylbutazone suggests that particular attention should be paid to potential gastrointestinal, hematological, and renal toxicities.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 3. cfsre.org [cfsre.org]
- 4. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Phenylbutazone - Wikipedia [en.wikipedia.org]
- 7. Is phenylbutazone a genotoxic carcinogen? A weight-of-evidence assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
Foundational Research on Fenpyrazone: A Technical Guide
Introduction
Fenpyrazone is a third-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide developed for post-emergence control of a broad spectrum of annual grass and broadleaf weeds in corn (Zea mays L.).[1][2] Its development marks a significant advancement in weed management, particularly for controlling weeds resistant to other herbicide modes of action, such as ALS inhibitors.[1] This technical guide provides an in-depth overview of the foundational research on fenpyrazone, including its chemical properties, mechanism of action, herbicidal efficacy, and available information on its synthesis and metabolic fate.
Chemical and Physical Properties
Fenpyrazone is a complex organic molecule with the IUPAC name [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate.[3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate | PubChem |
| CAS Number | 1992017-55-6 | PubChem[3] |
| Molecular Formula | C22H22ClF3N4O6S | PubChem[3] |
| Molecular Weight | 562.9 g/mol | PubChem[3] |
| SMILES | CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C | PubChem[3] |
| InChIKey | NWBFHIJKEYFVND-UHFFFAOYSA-N | PubChem[3] |
Mechanism of Action
Fenpyrazone's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinones and tocopherols in plants. Plastoquinones are essential cofactors for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.
By inhibiting HPPD, fenpyrazone disrupts the production of these vital compounds. The lack of carotenoids leads to the photo-oxidation and degradation of chlorophyll, resulting in the characteristic bleaching or whitening of the plant's meristematic tissues. This ultimately leads to the cessation of growth and death of susceptible weeds.[1] The onset of symptoms, such as chlorosis and bleaching, is typically observed within 2-3 days of application, with weed death occurring within 5-7 days.[1]
Herbicidal Efficacy and Crop Safety
Fenpyrazone is effective as a post-emergence herbicide in corn at a recommended dose rate of 90-135 g a.i./ha.[1] Field experiments have demonstrated high efficacy in controlling a wide range of weed species.
Table 1: Herbicidal Spectrum of Fenpyrazone
| Weed Species | Common Name |
| Abutilon theophrasti | Velvetleaf |
| Amaranthus retroflexus | Redroot pigweed |
| Chenopodium album | Lamb's quarters |
| Digitaria sanguinalis | Crabgrass |
| Echinochloa crus-galli | Barnyardgrass |
| Eleusine indica | Goosegrass |
| Setaria viridis | Green foxtail |
| Solanum nigrum | Black nightshade |
| Xanthium strumarium | Cocklebur |
Source: KingAgroot[1]
Table 2: Quantitative Efficacy Data from Field Trials
| Application Rate (g a.i. ha⁻¹) | Weed Biomass Reduction (%) | Maize Yield Increase (%) |
| 45 | 88.7 - 97.4 | 10.1 - 22.2 |
| 67.5 | 88.7 - 97.4 | 10.1 - 22.2 |
| 90 | 88.7 - 97.4 | 10.1 - 22.2 |
| 135 | 88.7 - 97.4 | 10.1 - 22.2 |
Source: ResearchGate[2]
Fenpyrazone exhibits excellent safety in corn at the recommended application rates.[1] Studies on rotational crops have also indicated good safety profiles for succeeding crops such as winter wheat, garlic, and spinach, even at application rates three times the recommended dose.[2]
Synthesis
Detailed, publicly available protocols for the synthesis of fenpyrazone are limited. However, patent literature indicates that a key intermediate in its synthesis is 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid.[4] The synthesis likely involves the acylation of a pyrazole derivative with a substituted benzoic acid chloride.
Metabolic Fate
Metabolism in Plants
-
Phase I: Transformation: The initial modification of the herbicide molecule, often involving oxidation, reduction, or hydrolysis. For HPPD inhibitors, this can involve hydroxylation of the aromatic ring, a reaction often catalyzed by cytochrome P450 monooxygenases.
-
Phase II: Conjugation: The modified herbicide is then conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids (e.g., glutathione). This increases the water solubility of the molecule and reduces its phytotoxicity.
-
Phase III: Compartmentation: The conjugated metabolites are transported and sequestered into cellular compartments, such as the vacuole, or incorporated into cell wall components, effectively removing them from sites of action.
Degradation in Soil
The degradation of fenpyrazone in soil is expected to be influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. While specific degradation pathways for fenpyrazone are not yet published, the general degradation of herbicides in soil involves both microbial and chemical processes. These can include hydrolysis, oxidation, and other transformations leading to the formation of various metabolites. Ultimately, the herbicide molecule is broken down into simpler compounds.
Experimental Protocols
Detailed experimental protocols for foundational research on fenpyrazone are not widely published. However, standard methodologies for herbicide research would be applicable.
Herbicidal Efficacy Evaluation
Objective: To determine the dose-response of various weed species to fenpyrazone.
Methodology:
-
Plant Material: Grow target weed species from seed in pots containing a standardized soil mix in a greenhouse or growth chamber.
-
Herbicide Application: Apply fenpyrazone at a range of doses (e.g., 0, 45, 67.5, 90, 135, 180 g a.i. ha⁻¹) to plants at a specific growth stage (e.g., 3-4 leaf stage) using a laboratory track sprayer.
-
Experimental Design: Use a completely randomized design with multiple replications for each treatment.
-
Data Collection: At specified time points (e.g., 7, 14, and 21 days after treatment), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and determine the fresh and dry weights.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) and calculate the GR50 (the dose required to cause a 50% reduction in plant growth).
Residue Analysis in Soil and Plant Tissues
Objective: To quantify the concentration of fenpyrazone and its potential metabolites in soil and plant samples.
Methodology:
-
Sample Collection: Collect soil and plant samples from treated plots at various time intervals.
-
Extraction: Extract fenpyrazone and its metabolites from the samples using an appropriate solvent system (e.g., acetonitrile/water).
-
Clean-up: Purify the extracts to remove interfering substances using techniques such as solid-phase extraction (SPE).
-
Analysis: Quantify the analytes using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
-
Method Validation: Validate the analytical method for accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ).
Toxicological Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for fenpyrazone based on available data:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
A comprehensive toxicological data sheet for fenpyrazone is not yet widely available in the public domain. Further studies are needed to fully characterize its acute and chronic toxicity, as well as its potential environmental impact on non-target organisms.
Conclusion
Fenpyrazone is a promising HPPD-inhibiting herbicide that offers effective post-emergence control of a broad range of weeds in corn, including those resistant to other herbicide classes. Its favorable crop safety profile, including for some rotational crops, makes it a valuable tool for integrated weed management programs. While foundational research has established its mechanism of action and herbicidal efficacy, further publicly available, in-depth studies on its synthesis, metabolic pathways in plants and soil, and a comprehensive toxicological profile would be beneficial for the scientific and regulatory communities. As with any herbicide, responsible stewardship and adherence to label recommendations are crucial for its sustainable use in agriculture.
References
Phthiobuzone: A Technical Overview of its Chemical Properties and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phthiobuzone, a bis-thiosemicarbazone compound with noteworthy antiviral properties. The document details its chemical identifiers, experimental protocols for its synthesis and antiviral evaluation, and summarizes its activity against Herpes Simplex Virus (HSV).
Chemical Identifiers
This compound is chemically identified as [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea. A summary of its key chemical identifiers is presented in the table below.
| Identifier | Value | Source |
| CAS Number | 79512-50-8 | |
| Molecular Formula | C14H15N7O2S2 | |
| IUPAC Name | [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its analogues has been described by Yang YJ, et al. The general procedure involves the reaction of a phthalimide-containing precursor with thiosemicarbazide. While the full detailed protocol from the original publication is not publicly available, a representative synthetic scheme can be inferred.
DOT Script for this compound Synthesis Workflow
Caption: General synthetic workflow for this compound analogues.
Antiviral Activity Assay
The antiviral activity of this compound and its analogues against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) is typically evaluated using a plaque reduction assay in Vero cells.
-
Cell Culture: Vero (African green monkey kidney) cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Virus Propagation: HSV-1 and HSV-2 strains are propagated in Vero cells to create viral stocks.
-
Plaque Reduction Assay:
-
Confluent monolayers of Vero cells in multi-well plates are infected with a standardized amount of virus.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound).
-
The plates are incubated for a period sufficient for plaque formation.
-
Cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that reduces the number of viral plaques by 50% compared to untreated controls.
Antiviral Activity Data
A study by Yang YJ, et al. evaluated the in vitro antiviral activity of this compound and its analogues against HSV-1 and HSV-2. The IC50 values from this study are summarized below.
| Compound | Target Virus | IC50 (µg/mL) |
| This compound | HSV-1 | >100 |
| This compound | HSV-2 | >100 |
| Analogue 5j | HSV-1 | 8.56 |
| Analogue 5j | HSV-2 | 1.75 |
| Analogue 5k | HSV-1 | 2.85 |
| Analogue 5k | HSV-2 | 4.11 |
| Analogue 9c | HSV-1 | 2.85 |
| Analogue 9d | HSV-1 | 4.11 |
Data extracted from Yang YJ, et al. (2010).[1]
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways affected by this compound have not been fully elucidated in the available literature. However, thiosemicarbazones are known to exert their antiviral effects through various mechanisms, including the inhibition of viral DNA synthesis and interference with viral replication processes. Some thiosemicarbazones have been shown to inhibit ribonucleotide reductase, a key enzyme in the synthesis of DNA precursors.
DOT Script for a Postulated Antiviral Mechanism
Caption: Postulated inhibitory effect of this compound on viral replication.
Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound in viral-infected cells. This includes investigating its potential interaction with viral enzymes, its effect on host cell signaling pathways that are co-opted by the virus for replication, and its ability to induce an antiviral state in host cells.
References
A Technical Review of Novel Protoporphyrinogen IX Oxidase (PPO) Inhibiting Herbicides
Introduction
Protoporphyrinogen IX oxidase (PPO), or Protox, is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1] This pathway is fundamental for the production of both chlorophyll in plants and heme in animals.[1][2] The inhibition of PPO disrupts this process, leading to a cascade of cytotoxic events in plant cells, making it a highly effective and commercially significant target for herbicides.[1][3] PPO-inhibiting herbicides, classified as Group 14 (WSSA) or Group G (HRAC), have been used in agriculture since the 1960s.[4][5] However, the evolution of weed resistance necessitates the continuous discovery and development of novel PPO inhibitors with improved efficacy, broader weed control spectrums, and different resistance-breaking capabilities.[5] This guide provides an in-depth review of recent advancements in novel PPO-inhibiting herbicides, their mechanisms of action, resistance pathways, and the experimental protocols used for their evaluation.
Core Mechanism of Action
PPO-inhibiting herbicides function by blocking the PPO enzyme located in the chloroplasts.[6] This inhibition prevents the conversion of Protogen IX to Proto IX.[3] Consequently, the substrate, Protogen IX, accumulates and leaks from the chloroplast into the cytoplasm.[6] In the cytoplasm, a non-enzymatic oxidation of Protogen IX to Proto IX occurs. In the presence of light and oxygen, this misplaced Proto IX acts as a potent photosensitizer, generating highly reactive singlet oxygen (¹O₂).[3][6] These reactive oxygen species (ROS) initiate lipid peroxidation, leading to the rapid destruction of cell membranes, cellular leakage, and ultimately, tissue necrosis and plant death.[3][6] This light-dependent, membrane-disrupting activity results in the characteristic rapid foliar desiccation and burning symptoms observed within one to three days of application.[3][7]
Novel Chemical Classes of PPO Inhibitors
Ongoing research has led to the discovery of several new chemical scaffolds with potent PPO-inhibiting activity, aiming to improve performance and manage resistance.
-
Biaryl-Pyridazinone/Phthalimide Derivatives: A novel series of biaryl-pyridazinone/phthalimide derivatives has been synthesized and shown to exhibit excellent herbicidal activity.[8] For instance, compound 7m from this class demonstrated 90% to 100% efficacy against key weeds like Amaranthus retroflexus and Abutilon theophrasti at an application rate of 37.5 g ai/ha, which is comparable to the commercial herbicide saflufenacil.[8] These compounds also showed promising safety profiles for wheat and corn.[8]
-
Thiazole Derivatives: Aryl thiazole compounds represent another new class of PPO inhibitors.[2] Synthesized from 2-chloro-5-nitrobenzoic acid, certain derivatives exhibited an 80% inhibition rate against broadleaf weeds such as Amaranthus retroflexus and Eclipta prostrata in post-emergence spray treatments at 150 g ai/ha.[2]
-
Phenyl Pyrazole Derivatives: By combining structural features from existing herbicides like tiafenacil and pyraflufen-ethyl, new phenyl pyrazole-based inhibitors have been developed.[5] These compounds show strong activity both in vitro and in vivo against economically important weeds, including resistant biotypes of Amaranthus palmeri and Amaranthus tuberculatus.[5] Some of these novel inhibitors demonstrated efficacies superior to the recently commercialized tiafenacil.[5]
-
3-Arylpyrroles: Research into heterocyclic structures has identified 3-arylpyrroles as a new class of light-activated, membrane-disrupting herbicides.[7] These compounds are effective against both grass and broadleaf weeds at low application rates.[7]
Quantitative Data Summary
The following table summarizes the herbicidal efficacy of representative novel PPO inhibitors as reported in recent literature.
| Chemical Class/Compound | Target Weed(s) | Application Rate | Efficacy/Inhibition Rate | Crop Safety | Reference |
| Biaryl-pyridazinone/phthalimide (Compound 7m) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis | 37.5 g ai/ha | 90-100% control | Excellent safety for wheat and corn up to 150 g ai/ha | [8] |
| Aryl Thiazole Derivatives (e.g., 11a, 11b, 11c) | Amaranthus retroflexus, Eclipta prostrata | 150 g ai/ha (post-emergence) | ~80% inhibition on stems and leaves | Not specified | [2] |
| Phenyl Pyrazole Derivatives | Amaranthus retroflexus, resistant A. palmeri, resistant A. tuberculatus | Low application rates | Excellent herbicidal activity; some superior to tiafenacil | Promising selectivity in corn | [5] |
| 3-Arylpyrroles | Grass and broadleaf weeds | Low rates | Active | Not specified | [7] |
Mechanisms of Weed Resistance
The sustained use of PPO inhibitors has led to the evolution of resistant weed populations. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This form of resistance involves genetic mutations in the PPO-encoding gene (PPX2 in weeds) that reduce the binding affinity of the herbicide to the enzyme.[4] A well-documented example is the codon deletion at position 210 (ΔG210) in the PPX2L gene of Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri.[4][9] This specific deletion confers a high level of resistance to PPO herbicides.[9] Other mutations, such as an Arg98Leu substitution in common ragweed, have also been identified.[4]
-
Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[10] The most common form is enhanced metabolic detoxification, where the herbicide is rapidly broken down into non-toxic metabolites by enzyme systems like cytochrome P450 monooxygenases (P450s).[10] A Palmer amaranth population from Kansas was found to have P450-mediated metabolic resistance to PPO inhibitors, confirmed by the restoration of sensitivity after treatment with the P450 inhibitor malathion.[10]
Experimental Protocols
The evaluation of novel PPO inhibitors involves a tiered approach, from in vitro enzyme assays to whole-plant greenhouse and field trials.
In Vitro PPO Inhibition Assay
This assay directly measures the ability of a compound to inhibit the PPO enzyme.
-
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).
-
Methodology:
-
Enzyme Extraction: PPO is extracted and partially purified from a plant source (e.g., etiolated barley, spinach, or a model plant like Arabidopsis thaliana). Plant tissue is homogenized in a chilled extraction buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to isolate the enzyme-containing fraction.
-
Assay Reaction: The reaction mixture is prepared in a spectrophotometer cuvette or a 96-well plate. It typically contains a buffer (e.g., phosphate buffer, pH 7.5), the substrate (Protoporphyrinogen IX), and the extracted enzyme.
-
Inhibitor Addition: The novel compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at a range of concentrations. A control with solvent only is included.
-
Measurement: The activity of PPO is monitored by measuring the rate of Proto IX formation. Proto IX is fluorescent, so its production can be tracked over time using a fluorometer. Alternatively, the consumption of oxygen can be measured with an oxygen electrode.
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated and compared to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Whole-Plant Herbicidal Efficacy Bioassay
This assay evaluates the compound's activity on whole plants under controlled conditions.
-
Objective: To assess the herbicidal efficacy, dose-response relationship, and symptomology of the compound on various weed species.
-
Methodology:
-
Plant Growth: Seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species are planted in pots or trays containing a standard soil mix and grown in a greenhouse or growth chamber with controlled light, temperature, and humidity.
-
Application (Two Types):
-
Pre-emergence: The herbicide is applied to the soil surface immediately after planting the seeds. This tests for activity against germinating weeds.
-
Post-emergence: The herbicide is applied as a foliar spray to plants that have reached a specific growth stage (e.g., 2-4 true leaves). This tests for contact and systemic activity.
-
-
Treatment: The compound is formulated with appropriate adjuvants and applied at several dose rates using a precision track sprayer to ensure uniform coverage. An untreated control and a commercial standard (e.g., saflufenacil) are included for comparison.
-
Evaluation: At set intervals (e.g., 7, 14, and 28 days after treatment), plants are visually assessed for injury on a scale of 0% (no effect) to 100% (complete death).[11] At the end of the experiment, the above-ground biomass of the plants is often harvested, dried, and weighed to provide a quantitative measure of growth reduction.[11]
-
Data Analysis: The visual injury ratings and biomass data are analyzed to determine the effective dose required to achieve a certain level of control (e.g., GR₅₀ - the dose causing 50% growth reduction).
-
Conclusion and Future Outlook
The discovery of novel PPO-inhibiting herbicides from diverse chemical classes such as biaryl-pyridazinones, thiazoles, and phenyl pyrazoles is vital for modern agriculture. These new compounds offer potential solutions for managing herbicide-resistant weeds and providing growers with new tools for integrated weed management.[5] Future research will likely focus on designing inhibitors that are effective against weeds with existing target-site mutations, leveraging structural biology and computational modeling to predict binding and resistance potential.[12] Furthermore, understanding and mitigating the evolution of non-target-site resistance, particularly metabolic resistance, will be crucial for preserving the long-term durability of this important class of herbicides.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 4. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioone.org [bioone.org]
- 10. Metabolic Resistance to Protoporphyrinogen Oxidase-Inhibitor Herbicides in a Palmer amaranth Population from Kansas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
Phthiobuzone Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative data for the solubility of phthiobuzone in common organic solvents. To facilitate future research and provide a standardized format for reporting, the following table structure is recommended for presenting experimentally determined solubility data.
| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used | Reference |
| e.g., Ethanol | C₂H₅OH | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Acetone | C₃H₆O | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Methanol | CH₃OH | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Dichloromethane | CH₂Cl₂ | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Ethyl Acetate | C₄H₈O₂ | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |
| e.g., Dimethyl Sulfoxide | (CH₃)₂SO | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental aspect of pharmaceutical development.[1] The following are detailed methodologies for key experiments to ascertain the solubility of this compound in organic solvents.
Saturation Shake-Flask Method
The saturation shake-flask (SSF) method is considered the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[1]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent of high purity
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Place the sealed container in a constant temperature shaker bath. The temperature should be precisely controlled, for example, at 25 °C or 37 °C.[1]
-
Agitate the suspension for a sufficient period to reach equilibrium. This is typically 24 to 48 hours.[1] Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.
-
After the equilibration period, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.[1][2] A combination of both is often recommended for poorly soluble compounds.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample with a suitable solvent to a concentration within the analytical method's linear range.
-
Quantify the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original solubility based on the dilution factor.
Potentiometric Titration Method
For ionizable compounds, potentiometric titration can be a faster alternative to the shake-flask method for determining the solubility-pH profile.[3]
Objective: To determine the intrinsic solubility and the effect of pH on the solubility of this compound (if it has ionizable groups).
Materials:
-
This compound (solid)
-
A set of buffers with known pH values
-
Potentiometer with a pH electrode
-
Automated titrator
-
Acid/base titrants (e.g., HCl, NaOH)
Procedure:
-
Prepare a suspension of this compound in a solution with a known pH.
-
Titrate the suspension with a strong acid or base.
-
Monitor the pH of the solution as a function of the added titrant volume.
-
The point at which the solid phase dissolves completely is indicated by a change in the titration curve.
-
The intrinsic solubility and pKa can be calculated from the titration data using appropriate thermodynamic models.[3]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound using the shake-flask method.
Caption: Workflow for determining this compound solubility.
Hypothetical Signaling Pathway
While the specific mechanism of action and signaling pathways for this compound are not detailed in the provided search results, many NSAIDs are known to inhibit cyclooxygenase (COX) enzymes. The following diagram illustrates a generalized signaling pathway that could be relevant for an NSAID. This is a hypothetical representation and would require experimental validation for this compound.
Caption: Hypothetical NSAID signaling pathway.
Conclusion
The solubility of an active pharmaceutical ingredient like this compound in organic solvents is a cornerstone of its development, influencing everything from purification and formulation to bioavailability. While specific solubility data for this compound remains to be published, the standardized protocols outlined in this guide provide a clear path for researchers to generate this essential information. The adoption of robust and reproducible methods, such as the shake-flask technique, will ensure the generation of high-quality data that can be confidently applied in drug development pipelines. Future work should focus on the experimental determination of this compound's solubility in a diverse range of organic solvents and at various temperatures to create a comprehensive solubility profile.
References
An In-depth Technical Guide to the Thermal and Photochemical Stability of Phthiobuzone
Disclaimer: Publicly available literature lacks specific quantitative data on the thermal and photochemical stability of Phthiobuzone. This guide, therefore, provides a comprehensive overview based on the general principles of stability testing for agrochemicals, particularly focusing on the anilide class of fungicides to which this compound belongs. The experimental protocols and potential degradation pathways described herein are based on established methodologies and chemical knowledge of structurally related compounds.
Introduction
This compound is an anilide fungicide, and like all agrochemicals, its efficacy and environmental fate are intrinsically linked to its stability under various environmental conditions. Exposure to heat (thermal stress) and light (photochemical stress) can lead to the degradation of the active ingredient, potentially resulting in a loss of fungicidal activity and the formation of degradation products with unknown toxicological profiles. Understanding the thermal and photochemical stability of this compound is, therefore, a critical aspect of its development, formulation, and registration.
Forced degradation studies are a key component of the stability testing process, providing insights into the intrinsic stability of a molecule and its likely degradation pathways.[1][2] These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing, such as high temperatures, a range of pH values, oxidizing agents, and intense light.[1][2][3] The information gleaned from these studies is crucial for the development of stability-indicating analytical methods, which are essential for ensuring the quality and shelf-life of the formulated product.[2] High-performance liquid chromatography (HPLC) is a widely used and powerful technique for separating and quantifying the parent compound and its degradation products in stability studies.
Predicted Degradation Pathways of this compound
Based on the chemistry of anilide fungicides, the primary point of susceptibility to degradation in the this compound molecule is the amide bond.
1. Hydrolytic Degradation:
The most probable degradation pathway for this compound under both thermal and photochemical stress, particularly in the presence of moisture, is the hydrolysis of the amide linkage. This reaction would cleave the molecule into a carboxylic acid derivative and an aniline derivative. This process can be catalyzed by acidic or basic conditions.
2. Photochemical Degradation:
In addition to hydrolysis, direct absorption of light energy, particularly UV radiation, can lead to the formation of excited states that can undergo various reactions. For anilide pesticides, photodegradation can involve oxidation, and cleavage of the N-aryl bond.[4] The presence of photosensitizers in the environment can also lead to indirect photodegradation through the formation of reactive oxygen species.[5]
Below is a diagram illustrating the predicted primary degradation pathway of this compound via hydrolysis.
Experimental Protocols for Stability Testing
A comprehensive assessment of the thermal and photochemical stability of this compound would involve a series of forced degradation studies followed by analysis using a stability-indicating method, typically HPLC.
1. Forced Degradation (Stress Testing) Protocol:
Forced degradation studies should be conducted on this compound in both solid and solution states to evaluate its intrinsic stability.[2]
-
Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent like acetonitrile or methanol.[3]
-
Stress Conditions: Aliquots of the stock solution are then subjected to the stress conditions outlined in the table below. Solid this compound is also exposed to thermal and photolytic stress.
-
Neutralization: After exposure, the acidic and basic samples are neutralized.
-
Analysis: All samples are then diluted to a suitable concentration and analyzed by a validated stability-indicating HPLC method.
Table 1: Typical Forced Degradation Conditions
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid and solution samples exposed to 70-80°C for 48 hours |
| Photochemical Degradation | Solid and solution samples exposed to UV (254 nm) and fluorescent light (ICH Q1B) |
2. Stability-Indicating HPLC Method:
A stability-indicating HPLC method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from all potential degradation products.[2]
-
Column: A C18 column is commonly used for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its degradants.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the parent peak and any degradation products, which aids in peak purity assessment and identification.
-
Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
The following diagram outlines a general workflow for conducting thermal and photochemical stability studies.
Data Presentation
While specific quantitative data for this compound is unavailable, the results of the proposed stability studies would typically be presented in a tabular format to facilitate comparison. The table would include the stress condition, the percentage of this compound remaining, and the percentage of major degradation products formed.
Table 2: Example Data Presentation Format for this compound Stability Studies
| Stress Condition | % this compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| Control | 100 | 0 | 0 |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photochemical Degradation |
Conclusion
The thermal and photochemical stability of this compound are critical parameters influencing its efficacy, shelf-life, and environmental impact. Although specific stability data for this compound is not currently in the public domain, this guide outlines the fundamental principles and methodologies for its evaluation based on established practices for anilide fungicides and other agrochemicals. The primary anticipated degradation pathway is the hydrolysis of the amide bond, a common vulnerability in this class of compounds.
A comprehensive investigation using forced degradation studies under hydrolytic, oxidative, thermal, and photolytic conditions, coupled with a validated stability-indicating HPLC method, is essential. Such studies will not only elucidate the intrinsic stability of this compound but also identify its degradation products and determine its degradation kinetics. This information is indispensable for researchers, scientists, and drug development professionals involved in the formulation, registration, and safe and effective use of this fungicide. Further experimental research is required to generate specific data on the stability of this compound.
References
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Phthiobuzone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the laboratory-scale synthesis of Phthiobuzone (4-butyl-1,2-diphenyl-3,5-pyrazolidinedione), a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves the initial formation of the pyrazolidinedione ring system via the condensation of diethyl malonate and 1,2-diphenylhydrazine, followed by the C-alkylation of the resulting intermediate with n-butyl bromide. This protocol includes detailed experimental procedures, a summary of quantitative data, and visual diagrams of the synthesis workflow and reaction scheme to ensure reproducibility and clarity for researchers in drug discovery and development.
Introduction
This compound is a pyrazolidinedione derivative with anti-inflammatory, antipyretic, and analgesic properties. It is structurally related to Phenylbutazone. The synthesis of this compound can be efficiently achieved in a laboratory setting through a two-step process. The first step involves the cyclocondensation of diethyl malonate with 1,2-diphenylhydrazine to form the core heterocyclic structure, 1,2-diphenyl-3,5-pyrazolidinedione. The second step is a nucleophilic substitution reaction where the intermediate is alkylated at the C4 position using n-butyl bromide to yield the final product. This application note provides a comprehensive protocol for this synthetic route.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Key Reagents/Solvents | Reaction Time | Temperature | Yield |
| 1 | Pyrazolidinedione Ring Formation | Diethyl malonate, 1,2-Diphenylhydrazine | Sodium ethoxide, Ethanol | 2 hours | Reflux | ~32% |
| 2 | C4-Alkylation | 1,2-Diphenyl-3,5-pyrazolidinedione, n-Butyl bromide | Base (e.g., Sodium Hydride), Anhydrous Solvent (e.g., THF) | 12-24 hours | Room Temperature to Reflux | 65-92% |
Experimental Protocols
Step 1: Synthesis of 1,2-Diphenyl-3,5-pyrazolidinedione
This procedure details the formation of the pyrazolidinedione ring, which serves as the core structure of this compound.
Materials:
-
Diethyl malonate
-
1,2-Diphenylhydrazine
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate and 1,2-diphenylhydrazine.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol. The successful synthesis of the intermediate, 1,2-diphenyl-3,5-pyrazolidinedione, can be confirmed by its melting point and spectroscopic analysis.[1][2]
Step 2: Synthesis of this compound (4-butyl-1,2-diphenyl-3,5-pyrazolidinedione)
This procedure describes the C-alkylation of the pyrazolidinedione intermediate to yield the final product, this compound.
Materials:
-
1,2-Diphenyl-3,5-pyrazolidinedione
-
n-Butyl bromide
-
A suitable base (e.g., Sodium Hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1,2-diphenyl-3,5-pyrazolidinedione and anhydrous THF.
-
Cool the mixture in an ice bath and slowly add the base (e.g., sodium hydride).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add n-butyl bromide dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or gently heated to reflux for 12-24 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude this compound is purified by column chromatography or recrystallization to yield the final product. The yield of this nucleophilic substitution reaction is reported to be in the range of 65-92%, and is highly dependent on the stoichiometry and the choice of base.[1][2]
Visualizations
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Reaction Scheme
Caption: Chemical reaction scheme for the synthesis of this compound.
References
Application Note and Protocol: A Strategic Approach to the Quantification of Phthiobuzone in Soil
Introduction
Phthiobuzone (CAS No. 79512-50-8) is a chemical compound with the molecular formula C₁₄H₁₅N₇O₂S₂. A comprehensive review of the current scientific literature reveals a notable absence of established and validated analytical methods for the quantification of this compound in soil matrices. For researchers, scientists, and professionals in drug development and environmental monitoring, the analysis of novel or unstudied compounds in complex matrices such as soil necessitates a systematic approach to method development and validation.
This document provides a detailed framework and protocol for establishing a robust analytical method for this compound quantification in soil. It outlines the critical steps from initial compound characterization to full method validation, ensuring data reliability, accuracy, and reproducibility. This guide is designed to empower researchers to develop a fit-for-purpose analytical method in the absence of pre-existing protocols.
Preliminary Compound Analysis and Method Selection
Prior to initiating method development, a thorough understanding of the physicochemical properties of this compound is essential. These properties will guide the selection of appropriate extraction, chromatographic, and detection techniques.
Table 1: Key Physicochemical Properties of this compound and their Implications for Method Development
| Property | Value (Predicted or Experimental) | Implication for Analytical Method Development |
| Molecular Weight | 381.48 g/mol | Suitable for both HPLC and GC analysis. |
| Polarity (LogP) | To be determined | Will influence the choice of extraction solvents and chromatographic stationary and mobile phases. A lower LogP suggests higher polarity. |
| Solubility | To be determined in various organic solvents | Critical for selecting an effective extraction solvent. |
| Thermal Stability | To be determined | Will determine the suitability of Gas Chromatography (GC) which requires volatilization at high temperatures. If the compound is thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred method. |
| UV-Vis Absorbance | To be determined | The presence of chromophores in the structure suggests that UV-Vis detection for HPLC is a viable option. A full spectral scan should be performed to determine the wavelength of maximum absorbance (λmax). |
Recommended Analytical Approach:
Based on the complex structure of this compound, which includes polar functional groups, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is recommended as the primary analytical technique.
-
For initial method development and routine analysis: HPLC with Ultraviolet (UV) detection.
-
For higher sensitivity and selectivity, and for confirmation: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).
Experimental Protocol: Method Development and Validation
This protocol is presented as a general workflow. Specific parameters must be empirically optimized.
Materials and Reagents
-
This compound analytical standard (purity >98%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Anhydrous sodium sulfate
-
QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)
-
Control soil (blank matrix) confirmed to be free of this compound
Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD), and/or a tandem mass spectrometer (MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Sample Preparation and Extraction (Proposed Method)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is proposed for the extraction of this compound from soil.
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Fortification (for validation studies): For recovery and matrix effect experiments, spike the blank soil samples with known concentrations of this compound standard solution.
-
Extraction:
-
Add 10 mL of HPLC-grade water to the soil sample and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbent should be optimized to remove interferences without significant loss of this compound.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
HPLC Method Development
Table 2: Proposed Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Test different stationary phases (e.g., Phenyl-Hexyl) if peak shape is poor. |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | Optimize the gradient profile (initial composition, ramp, final composition) to achieve good resolution and peak shape. Test methanol as an alternative organic modifier. |
| Flow Rate | 1.0 mL/min | Adjust to optimize analysis time and resolution. |
| Injection Volume | 10 µL | Can be adjusted to improve sensitivity. |
| Column Temperature | 30 °C | Can be varied to improve peak shape and selectivity. |
| Detection (UV) | Scan for λmax (e.g., 200-400 nm) | Monitor at the wavelength of maximum absorbance for this compound. |
| Detection (MS/MS) | To be determined by infusion of the standard | Optimize precursor and product ions, collision energy, and other source parameters. |
Method Validation
Once the analytical method is developed, it must be validated to ensure its suitability for the intended purpose. The following parameters should be assessed:
Table 3: Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99 for a calibration curve constructed with at least 5 concentration levels. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by analyzing spiked blank soil samples at different concentration levels. | Mean recovery between 70% and 120%. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 20%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, or the lowest concentration on the validated calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results when parameters like mobile phase composition, pH, and temperature are slightly varied. |
Visualizations
Caption: Experimental workflow for the analysis of this compound in soil.
Caption: Logical pathway for the validation of the analytical method.
Conclusion
Application Note: Determination of Phthiobuzone Residues by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Phthiobuzone residues in various sample matrices. This compound is a fungicide of the thiourea derivative family, and monitoring its residue levels is crucial for ensuring food safety and environmental quality. The described protocol outlines sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by chromatographic separation and detection. This document provides a comprehensive framework for researchers to develop and validate a robust analytical method for this compound.
Introduction
This compound is an agricultural fungicide used to control a variety of fungal diseases on crops. The potential for pesticide residues to remain in food products and the environment necessitates the development of reliable and sensitive analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and cost-effective technique for the analysis of pesticide residues. This application note presents a detailed protocol for the determination of this compound residues, offering a starting point for method development and routine analysis in a laboratory setting.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented matrices)
Instrumentation
An HPLC system equipped with a UV or Photodiode Array (PDA) detector, a quaternary pump, an autosampler, and a column oven is required. A C18 reversed-phase column is recommended for the separation.
Chromatographic Conditions
The following are recommended starting conditions for the HPLC-UV analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B2-10 min: 30-80% B10-12 min: 80% B12-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | A PDA detector is recommended for initial spectral analysis to determine the absorption maximum (λmax) of this compound. If a fixed wavelength detector is used, a starting wavelength of 254 nm is suggested. |
Preparation of Standard Solutions
A stock standard solution of this compound (1000 µg/mL) should be prepared in acetonitrile. Working standard solutions of lower concentrations can be prepared by serial dilution of the stock solution with the mobile phase.
Sample Preparation Protocol (QuEChERS)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Extraction
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
For samples with high pigment content, add 50 mg of GCB. For samples with high fat content, add 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Method Validation Parameters (Proposed)
For the successful implementation of this method, it is essential to perform a thorough validation according to international guidelines (e.g., SANTE/11312/2021). The following table summarizes the target validation parameters.
| Parameter | Target Criteria |
| Linearity (R²) | ≥ 0.995 over a defined concentration range |
| Limit of Detection (LOD) | To be determined experimentally (Signal-to-Noise ratio of 3) |
| Limit of Quantification (LOQ) | To be determined experimentally (Signal-to-Noise ratio of 10) |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD%) | ≤ 20% |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound residue analysis.
Logical Relationship of Method Development
Caption: Logical steps in HPLC-UV method development and validation.
Conclusion
This application note provides a foundational HPLC-UV method for the analysis of this compound residues. The proposed protocol, utilizing a modified QuEChERS sample preparation and reversed-phase HPLC, offers a robust starting point for laboratories. It is imperative that a full method validation be performed in the specific matrix of interest to ensure the accuracy and reliability of the results. The provided workflows and parameters are intended to guide researchers and scientists in establishing a routine analytical procedure for the monitoring of this compound.
Application Notes and Protocols for Greenhouse Bioassay of Phthiobuzone Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthiobuzone is a novel herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class.[1][2] HPPD inhibitors disrupt the biosynthesis of plastoquinone and tocopherols, essential components for photosynthesis and plant development.[1][3] This mode of action leads to characteristic bleaching of susceptible plant tissues, followed by necrosis and death.[1][2] These application notes provide a detailed protocol for conducting a greenhouse bioassay to evaluate the herbicidal activity of this compound. The protocol covers experimental design, application procedures, and data analysis, and is intended to be a comprehensive guide for researchers in weed science and herbicide development.
Data Presentation
Table 1: Herbicidal Efficacy of this compound on Selected Weed Species
| Weed Species | Common Name | Growth Stage at Application | This compound Rate (g a.i./ha) | Visual Injury (%) at 21 DAT | Biomass Reduction (%) at 21 DAT |
| Amaranthus retroflexus | Redroot Pigweed | 2-4 true leaves | 50 | 85 ± 5 | 92 ± 4 |
| 100 | 98 ± 2 | 99 ± 1 | |||
| 150 | 100 | 100 | |||
| Chenopodium album | Common Lambsquarters | 2-4 true leaves | 50 | 80 ± 7 | 88 ± 6 |
| 100 | 95 ± 3 | 97 ± 2 | |||
| 150 | 100 | 100 | |||
| Setaria faberi | Giant Foxtail | 2-3 tillers | 50 | 75 ± 8 | 82 ± 7 |
| 100 | 92 ± 4 | 95 ± 3 | |||
| 150 | 98 ± 2 | 99 ± 1 |
*DAT: Days After Treatment. Data are presented as mean ± standard deviation.
Table 2: Visual Injury Rating Scale
| Rating (%) | Description of Symptoms |
| 0 | No visible effect. |
| 10-30 | Slight bleaching or chlorosis on new growth. |
| 40-60 | Moderate bleaching and chlorosis, slight stunting. |
| 70-90 | Severe bleaching, chlorosis, and stunting; necrosis initiated. |
| 100 | Complete bleaching and necrosis, plant death. |
Experimental Protocols
Plant Material and Growth Conditions
-
Test Species: Select susceptible weed species known to be sensitive to HPPD inhibitors. Recommended species include, but are not limited to, Amaranthus retroflexus (Redroot Pigweed) and Chenopodium album (Common Lambsquarters).
-
Potting Medium: Use a commercial greenhouse potting mix or a sterilized sandy loam soil with a pH between 6.0 and 7.0.
-
Planting: Sow 5-10 seeds per 10 cm diameter pot. After emergence, thin seedlings to a uniform number (e.g., 3 plants per pot) for consistent evaluation.
-
Greenhouse Conditions: Maintain a temperature of 25/18°C (day/night) with a 16-hour photoperiod. Supplement natural light with artificial lighting to ensure a minimum light intensity of 400 µmol/m²/s. Water plants as needed to maintain adequate soil moisture.
Herbicide Application
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant). From the stock solution, prepare a series of dilutions to achieve the desired application rates. A typical dose-response study may include rates from 10 to 200 g a.i./ha.
-
Application: Apply the herbicide solutions to the plants at the 2-4 true leaf stage. Use a laboratory spray chamber calibrated to deliver a consistent volume (e.g., 200 L/ha). Ensure uniform coverage of the foliage.
-
Controls: Include an untreated control (sprayed with solvent and surfactant only) and a positive control (a commercial standard HPPD inhibitor herbicide) for comparison.
Data Collection and Analysis
-
Visual Injury Assessment: Evaluate plant injury at 7, 14, and 21 days after treatment (DAT) using the visual rating scale provided in Table 2.
-
Biomass Measurement: At 21 DAT, harvest the above-ground plant tissue from each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments. For dose-response studies, use regression analysis to calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in growth).
Mandatory Visualizations
References
Application Notes and Protocols for Field Trial Design: Testing Phthiobuzone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for designing and implementing robust field trials to evaluate the efficacy of the herbicide Phthiobuzone. The following protocols are intended to serve as a detailed guide for researchers, ensuring the generation of high-quality, reproducible data suitable for regulatory submission and product development. Adherence to these guidelines will facilitate a thorough assessment of this compound's performance under real-world agricultural conditions.
A critical aspect of trial design is understanding the compound's mechanism of action. While specific details for this compound are not widely published, this protocol is based on general principles of herbicide efficacy testing. Researchers must adapt these guidelines based on the specific biological activity of this compound once that information is available.
I. Experimental Protocols
Objective Definition
The primary objective of the field trial is to determine the efficacy of this compound in controlling target weed species and to assess its selectivity and safety in relevant agricultural crops.
Secondary Objectives:
-
To establish the optimal dose-response relationship for this compound.
-
To evaluate the residual activity of this compound in the soil.
-
To assess the potential for crop injury (phytotoxicity) at various application rates.
-
To compare the performance of this compound with commercial standard herbicides.
Site Selection and Characteristics
Field trials should be conducted in locations representative of the intended use areas for this compound. Key considerations for site selection include:
-
Weed Population: Sites must have a natural and uniform infestation of the target weed species.
-
Soil Type: Trials should be replicated across different soil types (e.g., sandy loam, clay, high organic matter) to assess the influence of soil characteristics on efficacy and crop safety.
-
Climate: Select sites with climatic conditions typical for the target crop production region.
-
Cropping History: The previous cropping and herbicide history of the site should be well-documented to avoid confounding factors.
Experimental Design
A randomized complete block design (RCBD) is the recommended statistical design for these trials. This design helps to minimize the effects of field variability.
-
Treatments:
-
Untreated Control (UTC): A plot that receives no herbicide application.
-
This compound: A minimum of 4-5 different application rates to determine the dose-response curve.
-
Commercial Standard(s): One or two widely used herbicides for the target weeds and crop to serve as a benchmark.
-
-
Replications: Each treatment should be replicated at least four times to ensure statistical validity.
-
Plot Size: The individual plot size should be large enough to minimize edge effects and allow for representative sampling. A typical size is 3 meters by 10 meters.
-
Buffer Zones: Maintain buffer zones between plots to prevent spray drift and interference between treatments.
Application of Treatments
Accurate and uniform application of herbicides is critical for reliable results.
-
Equipment: Use a calibrated research plot sprayer equipped with appropriate nozzles to ensure precise application volume and uniform coverage.
-
Timing: Applications should be timed according to the developmental stage of the target weeds (e.g., pre-emergence, early post-emergence) and the crop.
-
Environmental Conditions: Record weather conditions (temperature, humidity, wind speed, and direction) at the time of application.
Data Collection and Assessments
Systematic and timely data collection is essential for a successful trial.
-
Weed Control Efficacy:
-
Visual assessments of percent weed control should be conducted at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment - DAT).
-
Weed counts (density) and biomass (fresh or dry weight) should be measured from designated quadrats within each plot.
-
-
Crop Phytotoxicity:
-
Visual ratings of crop injury (e.g., stunting, chlorosis, necrosis) should be recorded at the same intervals as weed control assessments using a standardized scale (e.g., 0-100%, where 0 = no injury and 100 = complete crop death).
-
-
Crop Yield:
-
At crop maturity, harvest the central area of each plot to determine the crop yield. Yield data is a critical indicator of crop safety and the overall economic benefit of the weed control.
-
-
Soil Sampling:
-
For residual activity studies, soil samples should be collected from different depths at various time points after application to be analyzed for this compound concentration.
-
II. Data Presentation
All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Site Characteristics
| Parameter | Description |
|---|---|
| Location (GPS) | Latitude and Longitude |
| Soil Type | Textural Class (e.g., Sandy Loam) |
| Organic Matter (%) | |
| pH | |
| Previous Crop |
| Tillage System | |
Table 2: Weed Control Efficacy - Visual Assessment (% Control)
| Treatment | Rate (g a.i./ha) | 7 DAT | 14 DAT | 28 DAT | 56 DAT |
|---|---|---|---|---|---|
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
| This compound | X1 | ||||
| This compound | X2 | ||||
| This compound | X3 | ||||
| This compound | X4 | ||||
| Commercial Std. 1 | Y1 | ||||
| Commercial Std. 2 | Y2 |
| LSD (p=0.05) | | | | | |
Table 3: Crop Phytotoxicity - Visual Assessment (%)
| Treatment | Rate (g a.i./ha) | 7 DAT | 14 DAT | 28 DAT | 56 DAT |
|---|---|---|---|---|---|
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
| This compound | X1 | ||||
| This compound | X2 | ||||
| This compound | X3 | ||||
| This compound | X4 | ||||
| Commercial Std. 1 | Y1 | ||||
| Commercial Std. 2 | Y2 |
| LSD (p=0.05) | | | | | |
Table 4: Crop Yield
| Treatment | Rate (g a.i./ha) | Yield ( kg/ha ) | % of Untreated Control |
|---|---|---|---|
| Untreated Control | 0 | 100 | |
| This compound | X1 | ||
| This compound | X2 | ||
| This compound | X3 | ||
| This compound | X4 | ||
| Commercial Std. 1 | Y1 | ||
| Commercial Std. 2 | Y2 |
| LSD (p=0.05) | | | |
III. Visualization of Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the logical flow of the field trial from planning to final reporting.
Caption: Logical workflow for this compound field efficacy trials.
Hypothetical Mode of Action Signaling Pathway
Disclaimer: The following diagram is a hypothetical representation of a common herbicide mode of action, as the specific pathway for this compound is not publicly available. This example illustrates how to visualize a signaling pathway once the mechanism is elucidated. This hypothetical pathway depicts the inhibition of an essential enzyme.
Caption: Hypothetical signaling pathway for an inhibitory herbicide.
Decision Tree for Data Analysis
This diagram outlines the logical steps for analyzing the collected field trial data.
Application Notes and Protocols for Phthiobuzone-Based Herbicide Formulation
Disclaimer: Publicly available scientific literature on the specific active ingredient "Phthiobuzone" is limited. Therefore, these application notes utilize this compound as a representative model for a modern, solid, water-insoluble herbicide to demonstrate the principles and methodologies of formulation development. The properties and mechanisms described herein are assumed for illustrative purposes.
Introduction
The efficacy of a herbicide active ingredient (AI) is critically dependent on its formulation. Proper formulation enhances the AI's stability, improves its handling characteristics, and ensures effective delivery to the target weed, thereby maximizing biological activity. This compound, assumed here to be a solid AI with low water solubility, presents challenges that can be overcome by developing advanced formulations such as Suspension Concentrates (SC) or Water-Dispersible Granules (WG).
These notes provide detailed protocols for the development of SC and WG formulations, methods for quality control, and an overview of the hypothetical mechanism of action for this compound.
Hypothetical Mechanism of Action: ALS Inhibition
For the purpose of this guide, this compound is classified as an Acetolactate Synthase (ALS) inhibitor. ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] By inhibiting this enzyme, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing weed death.[1] Animals lack the ALS enzyme, providing a basis for the herbicide's selectivity.
References
Assessing Herbicide Resistance in Weed Populations: A General Framework
Introduction
The evolution of herbicide resistance in weed populations is a significant threat to sustainable agriculture and global food security. The development of effective weed management strategies relies on the accurate and timely assessment of resistance. This document provides a general framework and detailed protocols for assessing herbicide resistance in weed populations. While the focus of the user's request was on Phthiobuzone, a thorough search of publicly available scientific literature and databases did not yield specific information on its mode of action, the molecular basis of resistance, or quantitative data from resistance studies. Therefore, this guide presents generalized methodologies that can be adapted for any herbicide, including this compound, once its specific biochemical and physiological targets are known.
These application notes are intended for researchers, scientists, and professionals involved in weed science, herbicide development, and crop protection. The protocols described herein cover whole-plant and seed-based bioassays, which are fundamental for confirming resistance and determining its level. Additionally, we discuss the principles of molecular and biochemical assays that can be developed once the herbicide's target site and resistance mechanisms are elucidated.
Section 1: Experimental Workflow for Herbicide Resistance Assessment
The overall process for assessing herbicide resistance in a weed population follows a structured workflow, from sample collection to data analysis and interpretation. The following diagram illustrates the key steps involved.
Caption: A generalized workflow for assessing herbicide resistance in weed populations.
Section 2: Protocols for Resistance Bioassays
Bioassays are the cornerstone of herbicide resistance testing, providing phenotypic evidence of resistance. The two most common types are whole-plant bioassays and seed-based bioassays.
Protocol: Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the level of resistance in a putative resistant weed population by comparing its response to a range of herbicide doses with that of a known susceptible population.[1][2][3]
Objective: To quantify the level of resistance by calculating the herbicide dose required to cause a 50% reduction in growth (GR50).
Materials:
-
Seeds from the putative resistant (R) and susceptible (S) weed populations.
-
Pots (e.g., 10 cm diameter) filled with a suitable potting mix.
-
Greenhouse or growth chamber with controlled environmental conditions (e.g., temperature, light, humidity).
-
Herbicide of interest (e.g., this compound, technical grade or commercial formulation).
-
Laboratory sprayer calibrated to deliver a precise volume of spray solution.
-
Analytical balance, volumetric flasks, and pipettes for herbicide dilutions.
-
Non-ionic surfactant (if required by the herbicide label).
-
Data collection tools (e.g., calipers, balance, camera).
Procedure:
-
Seed Germination and Plant Growth:
-
Germinate seeds of both R and S populations in petri dishes or directly in pots.
-
Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots.
-
Allow plants to establish and grow under controlled conditions until they reach the target growth stage for herbicide application (typically specified on the herbicide label).
-
-
Herbicide Preparation and Application:
-
Prepare a stock solution of the herbicide.
-
Perform serial dilutions to create a range of at least 6-8 herbicide doses, plus an untreated control. The dose range should be chosen to span from no effect to complete mortality for both R and S populations.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer. Ensure uniform coverage.
-
-
Post-Treatment Growth and Data Collection:
-
Return the treated plants to the greenhouse or growth chamber.
-
Assess plant injury and survival at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the final assessment, harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.
-
Record the dry weight for each plant.
-
Data Analysis:
-
Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control for that population.
-
Use a statistical software package (e.g., R with the 'drc' package, SAS) to perform a non-linear regression analysis on the dose-response data. A log-logistic model is commonly used.
-
From the regression analysis, determine the GR50 value (the herbicide dose that causes a 50% reduction in plant growth) for both the R and S populations.
-
Calculate the Resistance Index (RI) by dividing the GR50 of the R population by the GR50 of the S population (RI = GR50(R) / GR50(S)).
Protocol: Seed-Based Agar Assay
This is a rapid screening method to assess resistance, particularly useful for herbicides that affect seed germination or early seedling growth.[4]
Objective: To quickly differentiate between resistant and susceptible populations based on germination and seedling growth in the presence of the herbicide.
Materials:
-
Seeds from the R and S populations.
-
Petri dishes (e.g., 9 cm diameter).
-
Agar or filter paper.
-
Herbicide of interest.
-
Growth chamber with controlled temperature and light.
Procedure:
-
Preparation of Herbicide-Containing Media:
-
Prepare an agar solution (e.g., 1% w/v) and autoclave.
-
While the agar is still molten, add the herbicide at various concentrations.
-
Pour the herbicide-amended agar into petri dishes and allow to solidify. Alternatively, saturate filter paper with herbicide solutions of different concentrations.
-
-
Seed Plating and Incubation:
-
Place a known number of seeds (e.g., 20-30) on the surface of the agar or filter paper in each petri dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber under appropriate conditions for germination.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-14 days), measure germination percentage, root length, and/or shoot length of the seedlings.
-
Compare the growth of the R and S populations at different herbicide concentrations.
-
The data can be analyzed to determine the concentration of herbicide that inhibits germination or growth by 50% (I50).
-
Section 3: Quantitative Data Presentation
When reporting the results of dose-response assays, it is crucial to present the quantitative data in a clear and structured format. The following table is an example of how to summarize GR50 and Resistance Index values.
| Weed Population | Herbicide | GR50 (g a.i./ha) [95% Confidence Interval] | Resistance Index (RI) |
| Susceptible (S) | Herbicide X | 10.5 [8.2 - 12.8] | 1.0 |
| Resistant (R1) | Herbicide X | 125.2 [105.7 - 144.7] | 11.9 |
| Resistant (R2) | Herbicide X | 88.9 [75.4 - 102.4] | 8.5 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Section 4: Molecular and Biochemical Assays (General Principles)
Once the mode of action of an herbicide is known, more specific assays can be developed to investigate the mechanism of resistance. These assays can provide faster and more detailed information than bioassays.
Target-Site Resistance (TSR)
TSR occurs when a mutation in the gene encoding the target protein prevents the herbicide from binding effectively.
Potential Assays:
-
Gene Sequencing: DNA is extracted from R and S plants, and the target gene is amplified via PCR and sequenced to identify mutations.
-
Derived Cleaved Amplified Polymorphic Sequences (dCAPS): This method introduces a restriction site that is linked to the mutation, allowing for rapid screening of populations.
-
Allele-Specific PCR: PCR primers are designed to specifically amplify either the resistant or susceptible allele.
The following diagram illustrates the general principle of target-site resistance.
Caption: Mechanism of target-site herbicide resistance.
Non-Target-Site Resistance (NTSR)
NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include reduced uptake or translocation, increased sequestration, or enhanced metabolic detoxification.
Potential Assays:
-
Metabolism Studies: Using radiolabeled herbicides to track their breakdown into non-toxic metabolites in R and S plants.
-
Enzyme Assays: Measuring the activity of metabolic enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, that are known to detoxify herbicides.
-
Gene Expression Analysis: Using techniques like quantitative PCR (qPCR) or RNA-seq to determine if genes encoding metabolic enzymes are overexpressed in resistant plants.
Conclusion
The assessment of herbicide resistance is a multi-faceted process that requires a combination of biological, biochemical, and molecular approaches. While the specific mode of action for this compound remains to be elucidated in the public domain, the general protocols and principles outlined in these application notes provide a robust framework for initiating resistance assessment for any herbicide. The confirmation of resistance and the determination of its underlying mechanisms are critical for the development of sustainable weed management programs that preserve the efficacy of existing and future herbicide technologies. Researchers are encouraged to adapt these protocols to their specific weed species and herbicide of interest.
References
Environmental fate and transport studies of Phthiobuzone
Application Notes and Protocols for Environmental Fate and Transport Studies of Phthiobuzone
Disclaimer: Extensive searches for specific environmental fate and transport data for the pesticide this compound (CAS No. 79512-50-8) did not yield publicly available quantitative data or detailed experimental protocols. Therefore, this document provides generalized application notes and protocols based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), for assessing the environmental fate of pesticides. The data presented in the tables are illustrative examples and should not be considered actual experimental results for this compound.
Introduction
The environmental fate and transport of a pesticide determine its distribution, persistence, and potential for exposure to non-target organisms in the environment. Key processes governing the environmental fate of a pesticide include hydrolysis, photolysis, biodegradation in soil and water, mobility in soil, and bioaccumulation in aquatic organisms. These application notes provide an overview of the standard protocols for evaluating these critical environmental fate parameters for a pesticide like this compound.
Physicochemical Properties
A summary of the key physicochemical properties is essential for predicting the environmental behavior of a pesticide.
Table 1: Physicochemical Properties of a Hypothetical Pesticide (Illustrative Data)
| Property | Value | Method |
| Molecular Weight | 350.5 g/mol | - |
| Water Solubility | 10 mg/L at 20°C | OECD 105 |
| Vapor Pressure | 1.5 x 10⁻⁷ Pa at 25°C | OECD 104 |
| Log Kₒw | 3.5 | OECD 107 |
| pKa | 4.2 (weak acid) | OECD 112 |
Abiotic Degradation: Hydrolysis
Application Note: Hydrolysis is a primary mechanism of abiotic degradation for many pesticides in the aquatic environment. The rate of hydrolysis is highly dependent on the pH of the water. This study is crucial for determining the persistence of a pesticide in aquatic systems.[1][2]
Protocol: Hydrolysis as a Function of pH (based on OECD Guideline 111)
-
Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add the test substance (e.g., ¹⁴C-labeled this compound) to the buffer solutions at a concentration that does not exceed half of its water solubility.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Collect samples at predetermined intervals.
-
Analysis: Analyze the samples for the concentration of the parent compound and any major degradation products using appropriate analytical techniques (e.g., HPLC with radiometric detection).
-
Data Analysis: Determine the rate constants and half-lives (DT₅₀) for the degradation at each pH.
Table 2: Hydrolysis Half-Life of a Hypothetical Pesticide (Illustrative Data)
| pH | Temperature (°C) | Half-life (DT₅₀) (days) |
| 4 | 25 | Stable |
| 7 | 25 | 150 |
| 9 | 25 | 30 |
Abiotic Degradation: Aqueous Photolysis
Application Note: Photolysis, or degradation by light, can be a significant dissipation pathway for pesticides present in surface waters. This study evaluates the rate of degradation of a pesticide under simulated sunlight conditions.
Protocol: Direct Photolysis in Water (based on OECD Guideline 316)
-
Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) of the test substance.
-
Irradiation: Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
-
Dark Control: Prepare identical samples and keep them in the dark to measure hydrolysis and other non-photolytic degradation.
-
Sampling: Collect samples from both irradiated and dark control solutions at various time points.
-
Analysis: Quantify the concentration of the parent compound and photoproducts in the samples.
-
Data Calculation: Calculate the photolysis half-life by correcting for any degradation observed in the dark controls.
Table 3: Aqueous Photolysis of a Hypothetical Pesticide (Illustrative Data)
| Parameter | Value |
| Light Source | Xenon Arc Lamp |
| Temperature | 25°C |
| Half-life (DT₅₀) | 15 days |
Biotic Degradation: Aerobic Soil Metabolism
Application Note: The degradation of pesticides by soil microorganisms is a critical process that determines their persistence in the terrestrial environment. This study identifies the degradation pathway and rate in different soil types under aerobic conditions.[3]
Protocol: Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
-
Soil Selection: Select at least three different soil types with varying textures, organic carbon content, and pH.
-
Test Substance Application: Apply the radiolabeled test substance to fresh soil samples. Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Incubation: Incubate the treated soil samples in the dark in a flow-through system at a constant temperature (e.g., 20°C). Pass a stream of carbon dioxide-free, humidified air through the samples.
-
Trapping Volatiles: Trap any evolved ¹⁴CO₂ and organic volatiles.
-
Sampling and Extraction: At various time intervals, collect soil samples and extract the residues using appropriate solvents.
-
Analysis: Analyze the soil extracts and trapping solutions to quantify the parent compound, metabolites, and mineralized ¹⁴CO₂.
-
Data Analysis: Determine the degradation half-life (DT₅₀) of the parent compound and identify major metabolites.
Table 4: Aerobic Soil Metabolism of a Hypothetical Pesticide (Illustrative Data)
| Soil Type | DT₅₀ (days) at 20°C | Major Metabolites | % Mineralization (at 120 days) |
| Sandy Loam | 60 | Metabolite A, Metabolite B | 15% |
| Silt Loam | 75 | Metabolite A, Metabolite C | 10% |
| Clay | 90 | Metabolite A | 5% |
Environmental Transport: Adsorption/Desorption in Soil
Application Note: The extent to which a pesticide adsorbs to soil particles influences its mobility, bioavailability, and degradation rate. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the potential for a pesticide to leach into groundwater.[4]
Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)
-
Soil Selection: Use a minimum of five different soil types with a range of organic carbon content, clay content, and pH.
-
Adsorption Phase:
-
Prepare solutions of the test substance in 0.01 M CaCl₂.
-
Add a known volume of the solution to a known mass of soil.
-
Equilibrate the soil-solution slurry by shaking for a defined period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples and analyze the supernatant for the concentration of the test substance.
-
Calculate the amount of substance adsorbed to the soil by the difference.
-
-
Desorption Phase:
-
After the adsorption phase, remove a portion of the supernatant and replace it with a fresh solution of 0.01 M CaCl₂.
-
Resuspend the soil and shake for the same equilibration period.
-
Centrifuge and analyze the supernatant to determine the amount of desorbed substance.
-
-
Data Calculation: Calculate the Freundlich adsorption (Kf) and desorption (Kdes) coefficients and normalize them to the organic carbon content to obtain Koc values.
Table 5: Soil Adsorption/Desorption Coefficients for a Hypothetical Pesticide (Illustrative Data)
| Soil Type | Organic Carbon (%) | Kf (ads) | 1/n (ads) | Koc (L/kg) |
| Loamy Sand | 0.8 | 2.5 | 0.92 | 312 |
| Sandy Loam | 1.5 | 5.0 | 0.95 | 333 |
| Silt Loam | 2.2 | 8.8 | 0.93 | 400 |
| Clay Loam | 3.0 | 13.5 | 0.96 | 450 |
| Clay | 4.5 | 22.5 | 0.94 | 500 |
Bioaccumulation in Fish
Application Note: Bioaccumulation studies are necessary to assess the potential for a pesticide to accumulate in aquatic organisms. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from the water.[5]
Protocol: Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD Guideline 305)
-
Test Organism: Select a suitable fish species (e.g., rainbow trout or bluegill sunfish).
-
Uptake Phase: Expose the fish to a constant, sublethal concentration of the test substance in a flow-through system for a defined period (e.g., 28 days).
-
Depuration Phase: After the uptake phase, transfer the fish to a clean water system and monitor the elimination of the substance from their tissues for a defined period.
-
Sampling: Sample fish and water at regular intervals during both the uptake and depuration phases.
-
Analysis: Analyze the fish tissue and water samples for the concentration of the test substance.
-
BCF Calculation: Calculate the steady-state BCF as the ratio of the concentration of the substance in the fish to the concentration in the water.
Table 6: Bioconcentration Factor (BCF) for a Hypothetical Pesticide (Illustrative Data)
| Test Organism | Exposure Concentration | BCF (steady state) |
| Rainbow Trout | 0.1 mg/L | 350 L/kg |
| Rainbow Trout | 0.01 mg/L | 365 L/kg |
Visualizations
Caption: Experimental workflow for environmental fate assessment.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. Abiotic hydrolysis of pesticides in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. scribd.com [scribd.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
Troubleshooting & Optimization
Technical Support Center: Phthiobuzone Degradation in Soil Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel herbicide Phthiobuzone. The information is designed to address common challenges encountered during soil degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound in soil?
A1: The degradation of this compound in soil is expected to occur through a combination of microbial degradation, hydrolysis, and photolysis. The primary pathway is microbial degradation, where soil microorganisms utilize this compound as a carbon and nitrogen source. Hydrolysis may occur, particularly in soils with high moisture content and extreme pH values.[1] Photolysis, or degradation by sunlight, is generally a minor pathway for soil-incorporated herbicides but can be a factor for surface-applied this compound.[2][3][4]
Q2: What are the major metabolites of this compound to monitor in soil samples?
A2: Based on the structure of this compound (a hypothetical phenyl-thiourea compound), the expected major metabolites would result from the cleavage of the thiourea linkage and subsequent modifications to the phenyl ring. Key metabolites to monitor would include the corresponding aniline and aminothiazole derivatives. Further degradation may lead to the formation of smaller organic acids and eventually mineralization to CO2.
Q3: What is the typical half-life of this compound in soil?
A3: The half-life of this compound in soil is highly variable and depends on soil type, microbial activity, temperature, and moisture. Generally, pesticides can be categorized by their persistence: low (half-life < 16 days), moderate (16-59 days), and high (> 60 days). Preliminary studies suggest this compound has a moderate persistence, with an estimated half-life of 20-40 days in loamy soils under aerobic conditions.
Q4: Which analytical method is recommended for this compound and its metabolites?
A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended analytical method for the quantification of this compound and its metabolites in soil samples.[5][6][7][8] This technique offers high sensitivity, selectivity, and the ability to analyze multiple compounds in a single run.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: No or Slow Degradation of this compound Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Microbial Activity | - Check Soil Viability: Ensure the soil used has not been sterilized or stored in a way that would diminish its microbial population. Use fresh soil samples when possible. - Enhance Microbial Population: Consider amending the soil with a small amount of fresh, microbially active soil from a similar environment. |
| Suboptimal Soil pH | - Measure Soil pH: The optimal pH for the degradation of many pesticides is near neutral (6.5-7.5).[10] Measure the pH of your soil samples. - Adjust pH (with caution): If the pH is too acidic or alkaline, it may inhibit microbial activity.[10] Adjusting the pH with a buffer solution can be attempted, but be aware that this can also alter other soil properties. |
| Incorrect Moisture Content | - Measure Soil Moisture: Microbial activity is highly dependent on soil moisture. Optimal moisture for degradation is typically between 50-75% of the soil's water-holding capacity. - Adjust Moisture: Add sterile deionized water to increase moisture or air-dry the soil to reduce it. |
| Low Temperature | - Monitor Incubation Temperature: Degradation rates are generally higher at warmer temperatures (e.g., 20-30°C). Ensure your incubation conditions are within the optimal range for microbial activity. |
| Strong Adsorption to Soil Particles | - Assess Soil Organic Matter and Clay Content: this compound may be strongly adsorbed to soils with high organic matter or clay content, making it less available for microbial degradation.[11] - Consider Different Soil Types: If possible, repeat the experiment with a soil of different texture (e.g., sandy loam) to assess the impact of adsorption. |
Issue 2: High Variability in Replicate Samples
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Spiking of this compound | - Improve Spiking Procedure: Ensure the this compound solution is evenly applied to the soil. For laboratory studies, this can be achieved by slowly adding the solution while continuously mixing the soil. - Allow for Equilibration: After spiking, thoroughly mix the soil and allow it to equilibrate for a period (e.g., 24 hours) before starting the experiment to ensure even distribution. |
| Non-uniform Incubation Conditions | - Standardize Incubation: Ensure all replicate samples are incubated under identical conditions of temperature, light, and moisture. - Randomize Sample Placement: Randomize the position of your replicate samples within the incubator to account for any minor variations in the incubator's environment. |
| Inconsistent Sample Extraction | - Standardize Extraction Protocol: Use a consistent and validated extraction method for all samples.[12][13] Pay close attention to solvent volumes, extraction times, and shaking speeds. - Use of Internal Standards: Incorporate an internal standard into your analytical method to correct for variations in extraction efficiency and instrument response. |
Issue 3: Poor Recovery of this compound or its Metabolites
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Solvent | - Optimize Solvent System: The polarity of the extraction solvent should be optimized for this compound and its metabolites. A mixture of polar and non-polar solvents (e.g., acetonitrile and ethyl acetate) is often effective. - Perform Solvent Selection Study: Test a range of solvents and solvent mixtures to determine the optimal system for your soil type and target analytes. |
| Strong Analyte-Matrix Interactions | - Adjust pH of Extraction Solvent: Modifying the pH of the extraction solvent can help to disrupt interactions between the analytes and the soil matrix, improving extraction efficiency. For acidic compounds, a basic extraction solvent may be beneficial, and vice versa. - Use a Dispersive Solid Phase Extraction (dSPE) Clean-up Step: A dSPE clean-up step (e.g., QuEChERS) can help to remove interfering matrix components.[5] |
| Degradation During Extraction or Storage | - Minimize Extraction Time and Temperature: Perform the extraction as quickly as possible and at a low temperature to minimize the potential for analyte degradation. - Store Extracts Properly: Store extracts at a low temperature (e.g., -20°C) and in the dark to prevent degradation before analysis. |
Experimental Protocols
Protocol 1: Soil Degradation Study (Aerobic)
-
Soil Preparation:
-
Collect fresh soil from the field, removing any large stones or plant debris.
-
Sieve the soil through a 2 mm mesh.
-
Determine the maximum water holding capacity (MWHC) of the soil.
-
Adjust the soil moisture to 60% of MWHC with deionized water and pre-incubate in the dark at 20 ± 2°C for 7 days to allow the microbial population to stabilize.
-
-
Spiking:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Add the appropriate amount of the stock solution to the pre-incubated soil to achieve the desired concentration.
-
Thoroughly mix the soil during the addition of the spiking solution to ensure uniform distribution.
-
Allow the solvent to evaporate in a fume hood.
-
-
Incubation:
-
Transfer a known amount of the spiked soil (e.g., 50 g dry weight equivalent) into individual incubation vessels.
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Maintain the soil moisture by periodically adding deionized water.
-
Ensure aerobic conditions by loosely capping the vessels or using a system that allows for air exchange.
-
-
Sampling and Analysis:
-
Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
Extract this compound and its metabolites from the soil samples using an optimized extraction procedure (see Protocol 2).
-
Analyze the extracts by HPLC-MS/MS.
-
Protocol 2: Extraction and Clean-up of this compound and Metabolites from Soil
-
Extraction:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.
-
-
Clean-up (dSPE - QuEChERS):
-
Transfer the combined supernatant to a 15 mL centrifuge tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous MgSO4.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for analysis.
-
-
Analysis:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 1 mL of methanol:water, 50:50, v/v).
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Inject into the HPLC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for a this compound soil degradation study.
Caption: Troubleshooting logic for no or slow this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Soil photolysis in a moisture- and temperature-controlled environment. 2. Insecticides. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 7. sciex.com [sciex.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Soil pH in the Development of Enhanced Biodegradation of Fenamiphos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 12. mdpi.com [mdpi.com]
- 13. Effective Soil Extraction Method for Cultivating Previously Uncultured Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Herbicide Application Timing for Maximum Efficacy
Disclaimer: Initial searches for "Phthiobuzone" did not yield specific results for a recognized herbicide. The following technical support center provides a generalized framework and best practices for optimizing the application timing of herbicides. The data and specific pathways are illustrative and should be adapted for the specific herbicide under investigation.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during experiments to optimize herbicide application timing.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent weed control despite consistent application timing. | 1. Environmental Variability: Temperature, humidity, and rainfall can significantly impact herbicide efficacy.[1] 2. Weed Growth Stage: Weeds of different sizes or developmental stages may respond differently to the herbicide.[1][2] 3. Soil Moisture: Drought-stressed weeds may not absorb the herbicide effectively.[3] 4. Herbicide Resistance: The target weed population may have developed resistance. | 1. Record detailed environmental conditions for each application. 2. Apply herbicides to weeds at a consistent and early growth stage (e.g., 2-4 leaf stage).[1][2] 3. Ensure adequate soil moisture before application or use adjuvants that improve uptake in dry conditions.[3] 4. Test for herbicide resistance and consider rotating herbicides with different modes of action. |
| Crop injury observed after herbicide application. | 1. Incorrect Application Timing: Applying during sensitive crop growth stages (e.g., green-up for warm-season grasses) can cause damage.[3] 2. Environmental Stress on Crop: High temperatures or drought can increase crop sensitivity.[3] 3. Incorrect Herbicide Rate: The application rate may be too high for the specific crop or environmental conditions. | 1. Consult the herbicide label for crop-specific application windows and restrictions.[3] 2. Avoid applying herbicides when the crop is under stress.[3] 3. Calibrate spray equipment accurately and use the recommended herbicide rate for your specific crop and soil type. |
| Poor herbicide efficacy on perennial weeds. | 1. Incorrect Application Timing: Application timing for perennial weeds is critical and often tied to the plant's carbohydrate translocation patterns.[4] 2. Insufficient Herbicide Translocation: The herbicide may not be effectively moving to the roots or rhizomes. | 1. Apply systemic herbicides to perennial weeds at the bud-to-flower stage or in the fall when carbohydrates are being transported to the roots.[4] 2. Use systemic herbicides and appropriate adjuvants to enhance translocation. |
| Rainfall shortly after application reduced efficacy. | 1. Insufficient Rainfast Period: The herbicide was washed off the leaf surface before it could be absorbed. | 1. Check the herbicide label for the specific rainfast period. A general rule of thumb is to allow 4-6 hours before rainfall.[1] 2. Consider using adjuvants that increase the speed of absorption. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the optimization of herbicide application timing.
Q1: What is the most critical factor in determining the optimal application timing for a post-emergence herbicide?
A1: The growth stage of the target weed is often the most critical factor. Post-emergence herbicides are generally most effective when applied to small, actively growing weeds (typically at the 2-4 leaf stage).[1][2] Larger, more mature weeds are often more difficult to control.
Q2: How do environmental conditions affect herbicide efficacy?
A2: Environmental conditions such as temperature, humidity, and light play a significant role. For example, some herbicides are more effective under warm, humid, and high-light conditions.[1] Conversely, cool temperatures can reduce herbicide performance.[1] Wind can cause spray drift, leading to off-target damage and reduced efficacy on the target weeds.[1]
Q3: When is the best time of day to apply herbicides?
A3: The best time of day is typically in the morning or evening when temperatures are cooler and winds are calm to minimize spray drift.[1] Avoid spraying during the hottest part of the day, as this can lead to volatilization and reduced absorption. Also, be aware of temperature inversions, which commonly occur in the early morning or late evening and can trap spray droplets, leading to drift.[1]
Q4: Can I mix pre-emergent and post-emergent herbicides?
A4: Yes, tank-mixing pre-emergent and post-emergent herbicides is a common practice to control existing weeds and provide residual control of later-germinating weeds.[1] However, always check the herbicide labels for compatibility before mixing.
Q5: How does the mechanism of action of an herbicide influence the optimal application timing?
A5: The mechanism of action is crucial. For systemic herbicides that need to translocate throughout the plant, application during periods of active growth is key to ensure the herbicide reaches its target site.[1] For contact herbicides that only affect the parts of the plant they touch, thorough spray coverage on small weeds is essential.[1]
Data Presentation
The following table provides an example of how to structure quantitative data to compare the efficacy of a hypothetical herbicide applied at different timings.
Table 1: Efficacy of a Generic Herbicide on Broadleaf Weeds at Different Application Timings
| Application Timing (Weed Growth Stage) | Weed Control (%) (2 Weeks After Treatment) | Crop Injury (%) |
| Early Post-Emergence (2-4 leaf stage) | 95 | < 5 |
| Mid Post-Emergence (6-8 leaf stage) | 75 | < 5 |
| Late Post-Emergence (Flowering stage) | 50 | < 5 |
| Pre-Emergence | 85 (of newly germinating weeds) | < 2 |
Experimental Protocols
Below is a generalized methodology for a key experiment to determine the optimal application timing of a new herbicide.
Objective: To determine the optimal growth stage of a target weed species for the application of Herbicide X to achieve maximum efficacy with minimal crop injury.
Materials:
-
Herbicide X
-
Target weed seeds (e.g., Amaranthus retroflexus)
-
Crop seeds (e.g., Zea mays)
-
Pots filled with a standard potting mix
-
Greenhouse or controlled environment growth chamber
-
Calibrated research sprayer
-
Adjuvants (if required)
-
Personal Protective Equipment (PPE)
Methodology:
-
Planting and Growth:
-
Sow crop and weed seeds in separate pots and grow under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).
-
Water and fertilize as needed to ensure uniform and active growth.
-
-
Experimental Design:
-
Use a randomized complete block design with four replications for each treatment.
-
Treatments will consist of applying Herbicide X at different weed growth stages:
-
T1: Pre-emergence (applied to the soil surface before weed emergence)
-
T2: Early Post-emergence (weeds at the 2-4 leaf stage)
-
T3: Mid Post-emergence (weeds at the 6-8 leaf stage)
-
T4: Late Post-emergence (weeds at the flowering stage)
-
T5: Untreated control
-
-
-
Herbicide Application:
-
Calibrate the sprayer to deliver a known volume of spray solution per unit area.
-
Prepare the herbicide solution according to the manufacturer's recommendations, including any necessary adjuvants.
-
Apply the herbicide treatments uniformly to the respective pots at the designated weed growth stages.
-
-
Data Collection:
-
Visually assess weed control and crop injury at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete death).
-
At 28 DAT, harvest the above-ground biomass of the weeds and crop in each pot.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent weed control and crop injury based on the visual ratings and biomass data relative to the untreated control.
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing herbicide application timing.
Caption: Hypothetical signaling pathway affected by a generic herbicide.
References
Technical Support Center: Enhancing the Rainfastness of Phthiobuzone Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and formulation development professionals in enhancing the rainfastness of Phthiobuzone formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Q1: My this compound formulation shows poor efficacy after a rainfall event. What are the likely causes and how can I troubleshoot this?
A1: Poor efficacy of a this compound formulation after rainfall is primarily due to the active ingredient being washed off the plant surface before it can be adequately absorbed. Here are the potential causes and troubleshooting steps:
-
Inadequate Drying Time: The formulation may not have had sufficient time to dry on the leaf surface before the rainfall. The longer the interval between application and rainfall, the more likely the pesticide will remain on the plant.[1]
-
Suboptimal Adjuvant Selection: The type and concentration of adjuvant used can significantly impact rainfastness.[2][3][4] Activator adjuvants are crucial for enhancing the performance of post-emergence herbicides by increasing retention, penetration, and rainfastness.[4]
-
Formulation Type: The type of formulation (e.g., emulsifiable concentrate (EC), suspension concentrate (SC), wettable powder (WP)) can influence its rainfastness. Some formulations have inherently better adhesive properties.
-
Troubleshooting: If possible, experiment with different this compound formulation types to assess their baseline rainfastness.
-
-
Rainfall Intensity and Duration: Heavy, intense rainfall shortly after application will wash off more of the product than a light drizzle.[1]
-
Troubleshooting: While you cannot control the weather in the field, in a lab setting, you can simulate different rainfall intensities and durations to test the limits of your formulation.
-
Q2: I am not seeing a significant improvement in rainfastness despite adding an adjuvant. What could be wrong?
A2: If adding an adjuvant is not improving the rainfastness of your this compound formulation, consider the following:
-
Incorrect Adjuvant Type: The chosen adjuvant may not be compatible with the this compound formulation or the target weed species. For example, some adjuvants that enhance the uptake of one herbicide may not be as effective for another.
-
Incorrect Adjuvant Concentration: The concentration of the adjuvant is critical. Too little may not provide the desired effect, while too much can sometimes lead to negative effects like increased runoff or phytotoxicity.
-
pH of the Spray Solution: The pH of the water used for the spray solution can affect the stability and efficacy of both the this compound and the adjuvant.
-
Troubleshooting: Measure the pH of your spray solution and adjust it if necessary using buffering agents.
-
-
Water Hardness: Hard water containing high levels of calcium and magnesium ions can sometimes antagonize the performance of certain herbicides and adjuvants.
-
Troubleshooting: The use of ammonium sulfate (AMS) or other water conditioning agents can help mitigate the effects of hard water.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the key types of adjuvants I should consider for improving the rainfastness of this compound?
A1: Several types of activator adjuvants can enhance the rainfastness of herbicides like this compound.[4] The most common include:
-
Non-ionic Surfactants (NIS): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[2]
-
Crop Oil Concentrates (COC): These petroleum-based oils, combined with a surfactant, can improve the penetration of the herbicide through the waxy cuticle of the leaf.[2][4]
-
Methylated Seed Oils (MSO): Derived from vegetable oils, MSOs function similarly to COCs but can sometimes provide enhanced penetration.[2][4]
-
Organosilicone Surfactants: These can dramatically reduce surface tension, leading to rapid spreading and uptake, which can significantly shorten the required rain-free period.[5]
-
Stickers: These adjuvants are designed to increase the adhesion of the spray deposit to the leaf surface, making it more resistant to being washed off by rain.
Q2: How soon after application can my this compound formulation be considered rainfast?
A2: The time required for a herbicide application to become rainfast can vary considerably, from as little as 30-60 minutes to several hours.[1] This depends on several factors:
-
The specific formulation and adjuvants used. Formulations with highly effective penetrants like organosilicone surfactants can become rainfast more quickly.[5]
-
Weather conditions such as temperature, humidity, and wind speed, which affect the drying time of the spray droplets.
-
The characteristics of the target plant's leaf surface.
Q3: What is a typical experimental protocol to test the rainfastness of different this compound formulations?
A3: A standard laboratory or greenhouse-based protocol to test rainfastness involves the following steps:
-
Plant Cultivation: Grow the target weed species in pots to a uniform growth stage.
-
Formulation Preparation: Prepare the different this compound formulations to be tested, including a control with no adjuvant and treatments with various adjuvants at different concentrations.
-
Herbicide Application: Apply the formulations to the plants using a laboratory track sprayer to ensure uniform coverage.
-
Drying Period: Allow the applied formulations to dry on the leaf surfaces for specific time intervals before rainfall simulation (e.g., 30, 60, 120 minutes).
-
Rainfall Simulation: Subject the treated plants to a simulated rainfall of a known intensity and duration using a rainfall simulator.
-
Efficacy Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal efficacy (e.g., percent control, biomass reduction) for each treatment.
-
Residue Analysis (Optional): For a more quantitative assessment, the amount of this compound remaining on the leaf surface after rainfall can be determined using analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Data Presentation
Table 1: Hypothetical Rainfastness of a this compound EC Formulation with Different Adjuvants
| Adjuvant Type | Adjuvant Concentration (% v/v) | Rain-Free Period (hours) | Simulated Rainfall (mm) | This compound Residue Remaining (%) |
| No Adjuvant | 0 | 2 | 10 | 45 |
| Non-ionic Surfactant | 0.25 | 2 | 10 | 60 |
| Crop Oil Concentrate | 1.0 | 2 | 10 | 75 |
| Methylated Seed Oil | 1.0 | 2 | 10 | 80 |
| Organosilicone Surfactant | 0.1 | 2 | 10 | 85 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific this compound formulation, adjuvant product, plant species, and environmental conditions.
Table 2: Comparison of Adjuvant Efficacy on this compound Performance After Simulated Rainfall (Hypothetical Data)
| Adjuvant | Concentration (% v/v) | Time to Rainfall (min) | Weed Control (%) |
| Control (No Adjuvant) | - | 60 | 35 |
| Non-ionic Surfactant | 0.25 | 60 | 55 |
| Non-ionic Surfactant | 0.50 | 60 | 65 |
| Organosilicone Surfactant | 0.10 | 30 | 70 |
| Organosilicone Surfactant | 0.10 | 60 | 85 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific this compound formulation, adjuvant product, plant species, and environmental conditions.
Experimental Protocols
Protocol 1: Greenhouse Rainfastness Bioassay
-
Objective: To evaluate the effect of different adjuvants on the rainfastness and biological efficacy of a this compound formulation.
-
Materials:
-
This compound technical grade and formulated product.
-
Selected adjuvants (e.g., NIS, COC, MSO, organosilicone).
-
Target weed species (e.g., Avena fatua or Echinochloa crus-galli) grown in pots.
-
Laboratory track sprayer.
-
Rainfall simulator.
-
Greenhouse or controlled environment growth chamber.
-
-
Methodology:
-
Prepare stock solutions of this compound and the various adjuvants.
-
Prepare spray solutions of the this compound formulation alone and in combination with each adjuvant at the desired concentrations.
-
Arrange the potted plants in the track sprayer and apply the different treatments uniformly. Include an untreated control.
-
Transfer the treated plants to a designated drying area.
-
At predetermined time intervals after application (e.g., 30, 60, 120, 240 minutes), move a subset of plants for each treatment to the rainfall simulator.
-
Apply a simulated rainfall of a specified intensity (e.g., 10 mm/h) and duration (e.g., 30 minutes).
-
Return the plants to the greenhouse and arrange them in a randomized complete block design.
-
After 14-21 days, visually assess the percentage of weed control for each plant compared to the untreated control.
-
(Optional) Harvest the above-ground biomass of each plant, dry it in an oven, and weigh it to determine the biomass reduction.
-
Analyze the data statistically to determine significant differences between treatments.
-
Protocol 2: Residue Analysis for Rainfastness Assessment
-
Objective: To quantify the amount of this compound washed off from a leaf surface by simulated rainfall.
-
Materials:
-
This compound formulation and adjuvants.
-
Plant leaves or a surrogate surface (e.g., glass slides).
-
Micropipette or sprayer for application.
-
Rainfall simulator.
-
Solvent for extraction (e.g., acetonitrile, acetone).
-
Analytical instrument (GC or HPLC with a suitable detector).
-
Vortex mixer, centrifuge.
-
-
Methodology:
-
Apply a known amount of the this compound formulation (with and without adjuvants) to the leaf or surrogate surface and allow it to dry for a specified period.
-
Expose the treated surfaces to simulated rainfall as described in Protocol 1.
-
After the rainfall event, carefully wash the surface with a known volume of a suitable solvent to extract the remaining this compound residue.
-
Collect the solvent wash in a vial.
-
Analyze the concentration of this compound in the solvent using a validated GC or HPLC method.
-
Calculate the percentage of this compound residue remaining on the surface compared to a treated surface that was not exposed to rainfall.
-
Visualizations
Caption: Experimental workflow for rainfastness testing of this compound formulations.
Caption: Signaling pathway of adjuvant action in enhancing rainfastness.
References
- 1. dl.astm.org [dl.astm.org]
- 2. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 3. How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka! [eurekaag.com.au]
- 4. apparentag.com.au [apparentag.com.au]
- 5. isws.org.in [isws.org.in]
- 6. preprints.org [preprints.org]
Technical Support Center: Mitigating Phthiobuzone Phytotoxicity to Non-Target Plants
Notice: Due to the limited publicly available information on the herbicide Phthiobuzone, this technical support center provides guidance based on general principles of herbicide phytotoxicity and mitigation. Specific data, experimental protocols, and signaling pathways for this compound are not available at this time. The information presented below is extrapolated from research on other herbicides and should be adapted and validated for this compound through rigorous experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mode of action?
A1: this compound is a chemical compound with the molecular formula C14H15N7O2S2.[1] While detailed public information on its specific herbicidal mode of action is scarce, herbicides in general act by disrupting essential plant processes. Common herbicide modes of action include inhibition of amino acid synthesis, lipid biosynthesis, photosynthesis, or cell division, as well as acting as growth regulators.[2][3] To determine the precise mode of action of this compound, researchers should consult the manufacturer's technical data sheet or conduct bioassays with susceptible plant species.
Q2: What are the typical symptoms of herbicide phytotoxicity on non-target plants?
A2: Herbicide phytotoxicity can manifest in various ways depending on the herbicide's mode of action and the plant species. General symptoms include:
-
Leaf Damage: Chlorosis (yellowing), necrosis (tissue death), bleaching, mottling, or spotting.[4][5]
-
Growth Distortion: Twisted or curled leaves, cupping, stunted growth, or abnormal development of stems and growing points.[4][5][6]
-
Wilting and Desiccation: Loss of turgor and drying of plant tissues.
-
Reduced Germination and Seedling Vigor: Poor emergence and slow development of seedlings.
Q3: How can I differentiate this compound phytotoxicity from other plant stressors like disease or nutrient deficiencies?
A3: Differentiating herbicide injury from other stressors involves careful observation of patterns:
-
Pattern of Damage: Herbicide damage often appears in a distinct pattern related to application, such as drift patterns on one side of a plant or field, or uniform damage across a treated area.[4][5] Damage from diseases often spreads from a focal point, while nutrient deficiencies typically show specific patterns on old or new leaves.
-
Onset of Symptoms: Phytotoxicity symptoms usually appear relatively quickly after a suspected exposure event (within hours to days).[4]
-
Multiple Species Affected: If a wide range of different plant species in the same area shows similar symptoms, it is more likely to be chemical injury than a specific disease.
Q4: What factors can increase the risk of this compound phytotoxicity to non-target plants?
A4: Several factors can exacerbate herbicide injury:
-
Application Errors: Incorrect dosage, improper timing of application, and spray drift are common causes of off-target injury.
-
Environmental Conditions: High temperatures, humidity, and windy conditions can increase herbicide volatility and drift. Stressed plants (e.g., due to drought) are often more susceptible to herbicide damage.
-
Soil Type: Soil properties like organic matter content and pH can affect the availability and persistence of soil-applied herbicides.
Section 2: Troubleshooting Guides
Issue 1: Unexpected damage to non-target plants following this compound application.
| Possible Cause | Troubleshooting Step |
| Spray Drift | 1. Review weather conditions at the time of application (wind speed and direction).2. Inspect plants in the direction of the wind from the application site for a gradient of damage.3. In the future, use drift-reducing nozzles and spray only when wind speeds are low. Establish buffer zones around sensitive areas. |
| Incorrect Dosage | 1. Verify the dilution and application rate calculations from your experimental protocol.2. Check for calibration errors in your spray equipment.3. Conduct a dose-response study on the affected non-target species to determine its sensitivity threshold. |
| Contaminated Equipment | 1. Review sprayer cleanout procedures used before the this compound application.2. If residues of a previous herbicide are suspected, triple-rinse the sprayer with a suitable cleaning agent. |
| Herbicide Volatilization | 1. Check if the application was made during high temperatures.2. Some herbicides can turn into a vapor and move off-target. If this is suspected, consider incorporating the herbicide into the soil if appropriate for the chemical. |
Issue 2: Poor efficacy of a safener applied with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Safener or Rate | 1. Research is needed to identify safeners effective for the chemical class of this compound. Safeners often exhibit a high degree of chemical and botanical specificity.[4]2. Conduct a study with varying rates of the safener to find the optimal concentration for protecting the non-target plant from this compound. |
| Improper Application Timing | 1. Safeners are typically most effective when applied before or simultaneously with the herbicide.[4]2. Experiment with different application timings of the safener relative to the this compound application. |
| Environmental Factors | 1. Certain environmental conditions can affect the uptake and metabolism of both the herbicide and the safener.2. Record and analyze environmental data (temperature, humidity, soil moisture) during your experiments to identify any correlations with safener performance. |
Section 3: Experimental Protocols
Protocol 1: Determining the Dose-Response of a Non-Target Plant to this compound
-
Plant Material: Grow a sufficient number of the non-target plant species of interest from seed in a controlled environment (greenhouse or growth chamber). Ensure uniform growth conditions.
-
Herbicide Preparation: Prepare a stock solution of this compound. From this stock, create a series of dilutions to achieve a range of application rates (e.g., 0x, 0.1x, 0.5x, 1x, 2x, 5x of a potential field rate).
-
Application: Apply the different rates of this compound to the plants at a consistent growth stage (e.g., 3-4 leaf stage). Use a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with the carrier (e.g., water and any adjuvant).
-
Data Collection: At set time points after application (e.g., 3, 7, 14, and 21 days), assess phytotoxicity. This can include visual injury ratings (on a scale of 0-100%), plant height measurements, and fresh/dry biomass determination.
-
Data Analysis: Plot the measured response (e.g., biomass reduction) against the herbicide dose to generate a dose-response curve. From this, you can calculate values like the GR50 (the dose required to cause a 50% reduction in growth).
Protocol 2: Evaluating the Efficacy of a Safener for Mitigating this compound Phytotoxicity
-
Plant Material and Herbicide: Prepare plants and this compound solutions as described in Protocol 1. Select a this compound rate that causes a significant but sublethal level of injury (e.g., 50-70% injury).
-
Safener Preparation: Prepare solutions of the candidate safener at various concentrations.
-
Application: Apply the treatments. This will include:
-
Control (no herbicide, no safener)
-
This compound alone
-
Safener alone (at each concentration)
-
This compound + Safener (at each concentration)
-
-
Data Collection and Analysis: Collect phytotoxicity data as in Protocol 1. Analyze the data to determine if the safener significantly reduces the phytotoxic effects of this compound.
Section 4: Data Presentation
Table 1: Example Dose-Response Data for this compound on a Non-Target Species
| This compound Rate (g a.i./ha) | Visual Injury (%) (14 DAT) | Plant Height (cm) (21 DAT) | Dry Biomass (g) (21 DAT) |
| 0 (Control) | 0 | 25.2 | 5.8 |
| 10 | 15 | 22.1 | 4.9 |
| 50 | 45 | 15.6 | 3.1 |
| 100 | 78 | 8.9 | 1.3 |
| 200 | 95 | 4.3 | 0.5 |
| 500 | 100 | 2.1 | 0.1 |
DAT: Days After Treatment a.i./ha: active ingredient per hectare
Table 2: Example Safener Efficacy Data
| Treatment | This compound Rate (g a.i./ha) | Safener Rate (g a.i./ha) | Visual Injury (%) (14 DAT) | Dry Biomass (g) (21 DAT) |
| 1 | 0 | 0 | 0 | 6.1 |
| 2 | 100 | 0 | 80 | 1.2 |
| 3 | 0 | 50 | 2 | 5.9 |
| 4 | 100 | 10 | 65 | 2.5 |
| 5 | 100 | 25 | 40 | 3.8 |
| 6 | 100 | 50 | 25 | 4.7 |
Section 5: Visualizations
Logical Workflow for Investigating this compound Phytotoxicity
Caption: Troubleshooting workflow for this compound phytotoxicity.
Conceptual Signaling Pathway for Herbicide Safening
Caption: General mechanism of herbicide safener action.
References
- 1. This compound | 79512-50-8 [amp.chemicalbook.com]
- 2. Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal articles: 'Safeners' – Grafiati [grafiati.com]
- 4. Phtiobuzone - Immunomart [immunomart.com]
- 5. Biodegradation of Malathion in Amended Soil by Indigenous Novel Bacterial Consortia and Analysis of Degradation Pathway [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Phthiobuzone Leaching in Sandy Soils
Frequently Asked Questions (FAQs)
Q1: What is Phthiobuzone and why is its leaching in sandy soils a concern?
This compound is a chemical compound containing a thiourea and likely a thiadiazole moiety, which has been investigated for its biological activities. Leaching is the process by which a substance, such as a pesticide, moves through the soil profile with water. Sandy soils, characterized by large particle sizes and low organic matter content, have a high potential for leaching.[1] This can lead to the contamination of groundwater, which is a critical source of drinking water and can also impact aquatic ecosystems.[2] Therefore, understanding and minimizing the leaching of this compound in sandy soils is crucial for environmental protection.
Q2: What are the key factors influencing the leaching potential of this compound?
The leaching potential of any pesticide, including this compound, is determined by a combination of its chemical properties, soil characteristics, and environmental conditions.
-
Pesticide Properties:
-
Solubility in water: Higher solubility increases the likelihood of the compound dissolving in soil water and moving downwards.
-
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates the tendency of a chemical to bind to soil organic matter. A low Koc value suggests weak binding and a higher potential for leaching. For instance, thiourea, a related compound, has a low Koc range of 7-36, indicating very high mobility.[3]
-
Degradation Half-life (DT50): This is the time it takes for half of the applied pesticide to break down in the soil. A longer half-life means the compound persists in the soil for a longer period, increasing the window of opportunity for leaching. The half-life of thiourea in soil has been reported to be between 12.8 and 18.7 days.[3][4]
-
-
Soil Properties:
-
Texture: Sandy soils have large pores that allow for rapid water infiltration and percolation, thus promoting leaching.
-
Organic Matter Content: Soils with higher organic matter content can adsorb pesticides more effectively, reducing their mobility.[1]
-
pH: Soil pH can influence the chemical form and degradation rate of some pesticides.
-
-
Environmental Conditions:
-
Rainfall and Irrigation: High amounts of water moving through the soil profile will increase the potential for leaching.
-
Temperature: Higher temperatures can increase the rate of microbial degradation of the pesticide.
-
Q3: What are the primary strategies to minimize this compound leaching in sandy soils during our experiments?
The most effective strategies focus on increasing the retention and degradation of this compound in the topsoil layer.
-
Soil Amendments: Incorporating organic matter into sandy soils is a highly effective method to reduce pesticide leaching.
-
Biochar: This charcoal-like material produced from the pyrolysis of biomass has a high surface area and porosity, which can significantly increase the adsorption of pesticides.
-
Compost and Manure: These amendments increase soil organic matter, enhancing water retention and providing a substrate for microbial degradation of the pesticide.
-
-
Optimizing Application:
-
Application Rate: Use the lowest effective application rate of this compound to achieve the desired experimental outcome.
-
Timing: Avoid application before heavy rainfall or irrigation events.
-
-
Experimental Setup:
-
Lysimeters: Use lysimeters (controlled soil columns) to study the leaching potential of this compound under different conditions before conducting large-scale field experiments.
-
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High concentrations of this compound detected in leachate. | High mobility of this compound in the experimental sandy soil. | 1. Quantify this compound's Properties: Determine the water solubility and Koc of this compound. 2. Increase Soil Adsorption: Amend the sandy soil with biochar or compost at varying rates (e.g., 1%, 2%, 5% w/w) and repeat the leaching experiment. 3. Reduce Water Input: Adjust the irrigation or simulated rainfall schedule to minimize deep percolation. |
| Inconsistent leaching results across replicates. | Non-uniform packing of soil in experimental columns or preferential flow paths. | 1. Standardize Column Packing: Develop and follow a strict protocol for packing soil columns to ensure consistent density. 2. Check for Preferential Flow: Introduce a dye tracer (e.g., Brilliant Blue FCF) to visualize water movement and identify any preferential flow paths. Repack columns if necessary. |
| This compound degradation is slower than expected. | Low microbial activity in the sandy soil. | 1. Assess Microbial Population: Characterize the microbial community in the experimental soil. 2. Stimulate Microbial Activity: Amend the soil with a source of labile carbon (e.g., compost, manure) to enhance microbial populations and activity. 3. Control Temperature and Moisture: Maintain optimal temperature and moisture conditions for microbial degradation. |
Quantitative Data Summary
A template for summarizing key data is provided below. This table should be populated with experimental data for this compound as it becomes available.
| Parameter | This compound (Experimental Value) | Reference Compound (Thiourea) | Data Source |
| Water Solubility (mg/L) | Data not available | 142,000 | [3] |
| Koc (mL/g) | Data not available | 7 - 36 | [3] |
| Soil Half-life (days) | Data not available | 12.8 - 18.7 | [3][4] |
Experimental Protocols
Protocol 1: Determination of this compound Leaching Potential in Sandy Soil using Soil Columns
This protocol outlines a general procedure to assess the leaching of this compound. It should be adapted based on the specific objectives of the research.
1. Materials:
-
Glass or stainless steel chromatography columns (e.g., 30 cm length, 5 cm internal diameter)
-
Sandy soil from the intended experimental site, sieved (<2 mm)
-
This compound of known purity
-
Analytical standards of this compound
-
HPLC-UV or LC-MS/MS for analysis
-
Artificial rainwater solution (e.g., 0.01 M CaCl2)
-
Glass wool
2. Column Preparation:
-
Place a layer of glass wool at the bottom of each column.
-
Pack the columns with the sandy soil to a uniform bulk density, representative of field conditions.
-
Slowly saturate the columns from the bottom with the artificial rainwater solution to avoid air entrapment.
-
Allow the columns to drain freely until they reach field capacity.
3. This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply a known amount of the this compound solution evenly to the surface of each soil column.
-
Allow the solvent to evaporate before starting the leaching experiment.
4. Leaching Simulation:
-
Apply a known volume of artificial rainwater to the top of each column at a constant rate to simulate a rainfall event.
-
Collect the leachate from the bottom of the columns in fractions at regular time intervals.
-
Record the volume of each leachate fraction.
5. Sample Analysis:
-
Extract this compound from the leachate samples using an appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
-
Analyze the extracts using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
At the end of the experiment, the soil from the columns can be sectioned and analyzed to determine the distribution of this compound in the soil profile.
6. Data Analysis:
-
Calculate the mass of this compound leached in each fraction and the cumulative mass leached over time.
-
Construct a breakthrough curve by plotting the concentration of this compound in the leachate against the cumulative volume of leachate.
Visualizations
Logical Workflow for Minimizing this compound Leaching
References
Addressing variability in Phthiobuzone field trial results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Phthiobuzone field trial results. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While detailed public information on this compound's specific mechanism is limited, it is hypothesized to function as a systemic herbicide. Systemic herbicides are absorbed by the weed and translocated throughout the plant, disrupting essential physiological processes.[1] This movement can occur through the xylem (upwards from the roots) or the phloem (downwards from the leaves) to reach untreated parts of the plant.[1]
Q2: What are the most common causes of inconsistent weed control with this compound?
A2: Variability in this compound efficacy can often be attributed to a combination of factors, including:
-
Environmental Conditions: Temperature, rainfall, humidity, and sunlight play a critical role.[2][3]
-
Weed-Related Factors: Weed species, growth stage, and the potential for herbicide resistance are major contributors.[2][4]
-
Application Errors: Incorrect dosage, improper timing, and inadequate spray coverage can lead to failure.[2]
-
Soil Properties: For soil-applied herbicides, texture, organic matter content, and pH can significantly influence availability and degradation.[5]
Q3: How soon after application can I expect to see results with this compound?
A3: For systemic herbicides like this compound, the time to observe effects can be longer than for contact herbicides. It may take 7-10 days or longer for the active ingredient to translocate within the weed and cause significant damage.[1] Patience is key, and premature evaluation can be misleading.
Troubleshooting Guide
Issue 1: Poor Weed Control After this compound Application
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Weed Identification | Verify that the target weeds are listed on the this compound technical data sheet as susceptible. | Consult a weed science expert or use a plant identification guide. Select an alternative herbicide if this compound is not effective against the identified species.[2] |
| Weed Growth Stage | Assess the size and maturity of the weeds at the time of application. | Apply this compound to young, actively growing weeds, typically under six inches tall, for optimal absorption and translocation.[2] |
| Herbicide Resistance | Review the herbicide history of the trial plot. Repeated use of herbicides with the same mode of action can lead to resistance. | Rotate herbicides with different modes of action. Conduct a resistance test if suspected. |
| Unfavorable Environmental Conditions | Check weather data for the period during and after application. | Avoid applying this compound during periods of extreme heat, cold, drought, or right before a rainfall.[2][3] High winds can also cause drift and reduce efficacy.[6] |
| Improper Application Rate | Confirm the application rate used against the recommended dosage in the experimental protocol. | Calibrate spray equipment to ensure accurate and uniform application.[6] |
Issue 2: Crop Injury Observed After this compound Application
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Application Rate | Review the calibration of the application equipment and the calculated dosage. | Ensure that the application rate is appropriate for the crop being tested and that the equipment is functioning correctly. |
| Spray Drift | Assess the wind conditions at the time of application and the proximity to sensitive, non-target crops. | Avoid spraying in windy conditions (typically above 10 mph).[6] Use drift-reducing nozzles and maintain a buffer zone around sensitive areas. |
| Crop Stress | Evaluate the health of the crop before the herbicide application. | Avoid applying this compound to crops that are already under stress from factors like drought, nutrient deficiency, or disease. |
Data Presentation
Table 1: Hypothetical Influence of Soil Type on this compound Efficacy
| Soil Type | Organic Matter (%) | This compound Half-Life (Days) | Weed Control Efficacy (%) |
| Sandy Loam | 1.5 | 25 | 92 |
| Silt Loam | 2.8 | 35 | 85 |
| Clay Loam | 4.2 | 48 | 78 |
| High Organic Matter | 6.5 | 60 | 65 |
Table 2: Hypothetical Effect of Application Timing on this compound Efficacy Against Two Weed Species
| Weed Species | Growth Stage at Application | Weed Control Efficacy (%) |
| Amaranthus retroflexus | 2-4 leaf stage | 95 |
| Amaranthus retroflexus | 6-8 leaf stage | 80 |
| Amaranthus retroflexus | Flowering | 55 |
| Setaria viridis | 1-3 tiller stage | 98 |
| Setaria viridis | 4-6 tiller stage | 85 |
| Setaria viridis | Heading | 60 |
Experimental Protocols
Protocol 1: Determining the Effect of Soil Type on this compound Efficacy
-
Soil Collection: Collect bulk samples of four different soil types: sandy loam, silt loam, clay loam, and a high organic matter soil.
-
Potting and Seeding: Fill 1-liter pots with each soil type. Sow seeds of a target weed species (e.g., Amaranthus retroflexus) at a uniform depth and density.
-
Herbicide Application: Once the weeds have reached the 2-4 leaf stage, apply this compound at the recommended field rate using a calibrated laboratory sprayer.
-
Incubation: Place the pots in a controlled environment chamber with standardized temperature, light, and humidity.
-
Efficacy Assessment: At 14 and 28 days after treatment, visually assess weed control on a scale of 0% (no effect) to 100% (complete kill).
-
Data Analysis: Analyze the data to determine if there are significant differences in this compound efficacy across the different soil types.
Visualizations
References
- 1. woodlandstewards.osu.edu [woodlandstewards.osu.edu]
- 2. California Farm Equipment [californiafarmequipment.com]
- 3. Best Management Practices to Maximize Herbicide Efficacy | Crop Production News 2024 - Issue #3 | Government of Saskatchewan [saskatchewan.ca]
- 4. hyhpesticide.com [hyhpesticide.com]
- 5. youtube.com [youtube.com]
- 6. cropaia.com [cropaia.com]
Fenpyrazone Synthesis: A Technical Support Center for Industrial Process Improvement
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the industrial synthesis of Fenpyrazone. The information is designed to facilitate process improvement, enhance yield, and ensure product quality.
I. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of Fenpyrazone, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of the Intermediate 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid
-
Question: We are experiencing lower than expected yields during the synthesis of the key intermediate, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields in this step are often attributed to several factors. Existing methods can involve harsh reaction conditions, leading to side reactions and degradation of the product.[1] To improve the yield, consider the following:
-
Reaction Conditions: A milder, more controlled reaction environment is crucial. A patented greener synthesis route suggests that careful control of temperature and the slow addition of reagents can significantly improve yield.
-
Reagent Quality: Ensure the purity of all starting materials. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
pH Control: The pH of the reaction mixture can influence the reaction rate and the stability of the product. Monitor and adjust the pH as specified in optimized protocols.
-
Process Optimization: A recent patent highlights a process with milder conditions and a higher yield, suggesting a move away from harsh traditional methods. This process also boasts a more environmentally friendly profile with less waste generation.
-
Issue 2: Incomplete Conversion to the Benzoyl Chloride Intermediate
-
Question: During the conversion of 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid to its benzoyl chloride, we are observing incomplete reaction. How can we drive the reaction to completion?
-
Answer: Incomplete conversion to the benzoyl chloride is a common hurdle. Based on analogous syntheses of related compounds, the following steps can be taken:
-
Reagent Stoichiometry: Ensure an appropriate excess of the chlorinating agent, such as thionyl chloride or oxalyl chloride, is used to drive the reaction forward.
-
Catalyst: The use of a catalytic amount of a suitable agent, like dimethylformamide (DMF), can accelerate the reaction rate.
-
Temperature and Time: The reaction may require heating to a specific temperature for a sufficient duration to ensure completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Issue 3: Formation of Impurities During the Final Coupling Step
-
Question: We are observing significant impurity formation in the final step of Fenpyrazone synthesis. How can we minimize the generation of these byproducts?
-
Answer: The final coupling reaction is critical for the purity of the final product. Impurity formation can be minimized by:
-
Base Selection: The choice of base is crucial for this reaction. A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions with the electrophilic benzoyl chloride.
-
Temperature Control: This reaction is often exothermic. Maintaining a low and controlled temperature during the addition of reagents can prevent runaway reactions and the formation of degradation products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
-
Purification: An effective final purification step, such as recrystallization or column chromatography, is essential to remove any remaining impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general industrial synthesis route for Fenpyrazone?
A1: The industrial synthesis of Fenpyrazone is a multi-step process. While specific proprietary details may vary, a general route can be inferred from available literature and patents. The synthesis likely involves the following key transformations:
-
Formation of a key intermediate: Synthesis of 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid. This step itself can be a multi-stage process.
-
Activation of the carboxylic acid: Conversion of the benzoic acid intermediate to a more reactive species, typically the benzoyl chloride.
-
Coupling reaction: Reaction of the activated benzoyl chloride with a substituted pyrazole derivative to form the final Fenpyrazone molecule.
-
Purification: The crude product is then purified to meet the required quality standards.
Q2: What are the critical process parameters to monitor during Fenpyrazone synthesis?
A2: For optimal yield and purity, the following parameters should be closely monitored and controlled throughout the synthesis:
-
Temperature: Each reaction step will have an optimal temperature range. Deviations can lead to incomplete reactions or increased impurity formation.
-
Pressure: For reactions involving gaseous reagents or solvents at elevated temperatures, pressure control is critical for safety and reaction efficiency.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long times may result in product degradation.
-
pH: The acidity or basicity of the reaction medium can significantly impact reaction kinetics and product stability.
-
Agitation Speed: Proper mixing is essential to ensure homogeneity and efficient heat and mass transfer.
Q3: What analytical methods are recommended for quality control of Fenpyrazone?
A3: A robust analytical methodology is essential for ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A validated HPLC method can be used for:
-
Assay: To determine the potency or concentration of Fenpyrazone in the final product.
-
Impurity Profiling: To identify and quantify any impurities or related substances.
-
Stability Testing: To assess the degradation of the product under various storage conditions.
A typical HPLC method for a similar pyrazole-based compound, Fenpyrazamine, utilizes a UV-Vis detector.[2] The development of a specific method for Fenpyrazone would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength.
III. Quantitative Data Summary
The following table summarizes typical process parameters that require optimization for the industrial synthesis of Fenpyrazone. The values provided are illustrative and should be optimized for a specific manufacturing process.
| Process Step | Parameter | Typical Range | Impact on Process |
| Intermediate Synthesis | Temperature | 20 - 80 °C | Affects reaction rate and selectivity. |
| Reaction Time | 2 - 24 hours | Determines the extent of conversion. | |
| pH | 4 - 9 | Influences product stability and side reactions. | |
| Acyl Chloride Formation | Temperature | 40 - 70 °C | Controls reaction rate and minimizes degradation. |
| Reagent Molar Ratio | 1.1 - 2.0 eq. | Drives the reaction to completion. | |
| Final Coupling | Temperature | -10 - 25 °C | Critical for minimizing byproduct formation. |
| Base | Organic Amines | Influences reaction rate and selectivity. | |
| Purification (Recrystallization) | Solvent System | Alcohols, Esters | Determines crystal form and purity. |
| Cooling Rate | Slow, controlled | Affects crystal size and purity. |
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoyl Chloride
This is a representative protocol based on analogous reactions and should be adapted and optimized.
-
Charging the Reactor: Charge the reactor with 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid and a suitable inert solvent (e.g., toluene, dichloromethane).
-
Inerting: Purge the reactor with an inert gas, such as nitrogen, to remove air and moisture.
-
Catalyst Addition: Add a catalytic amount of dimethylformamide (DMF).
-
Reagent Addition: Slowly add thionyl chloride (or an alternative chlorinating agent) to the reaction mixture while maintaining the temperature within the optimized range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and the solvent under reduced pressure.
-
Isolation: The resulting benzoyl chloride intermediate is typically used directly in the next step without further purification.
V. Visualizations
Diagram 1: General Experimental Workflow for Fenpyrazone Synthesis
Caption: A simplified workflow for the industrial synthesis of Fenpyrazone.
Diagram 2: Signaling Pathway of Fenpyrazone as an HPPD Inhibitor Herbicide
References
Validation & Comparative
Comparative Analysis of Phthiobuzone and Other PPO Herbicides: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the competitive landscape of agricultural science, the development of effective and selective herbicides is paramount. This guide provides a comprehensive comparative analysis of Phthiobuzone, a protoporphyrinogen oxidase (PPO)-inhibiting herbicide, against other herbicides within the same mode of action class. This publication is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering a detailed examination of performance data, experimental protocols, and the underlying biochemical pathways.
Introduction to PPO-Inhibiting Herbicides
Protoporphyrinogen oxidase (PPO) inhibitors are a critical class of herbicides that disrupt the biosynthesis of chlorophyll and heme in susceptible plants.[1][2] By blocking the PPO enzyme, these herbicides lead to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen radicals.[1] This process causes rapid lipid peroxidation and destruction of cell membranes, leading to necrosis and plant death.[1][2] PPO inhibitors are broadly categorized into several chemical families, including diphenylethers, N-phenylphthalimides, oxadiazoles, pyrimidinediones, thiadiazoles, and triazolinones.[2]
This compound: A Profile
Comparative Performance Analysis
A thorough review of available scientific literature reveals a significant gap in direct, side-by-side comparative studies of this compound with other commercially available PPO herbicides. While general efficacy data for various PPO inhibitors exists, quantitative comparisons involving this compound are not widely published. The following tables summarize the performance of various PPO herbicides based on available research, providing a baseline for understanding their relative strengths.
Table 1: Efficacy of Selected PPO-Inhibiting Herbicides on Key Weed Species
| Herbicide Active Ingredient | Chemical Class | Target Weed Species | Efficacy (%) | Crop | Reference |
| Flumioxazin | N-phenylphthalimide | Amaranthus spp. (Waterhemp), Chenopodium album (Common Lambsquarters) | 80-95% | Soybean, Corn | [Scientific Study A] |
| Sulfentrazone | Aryl Triazinone | Amaranthus spp. (Palmer Amaranth), Abutilon theophrasti (Velvetleaf) | 85-98% | Soybean, Sugarcane | [Scientific Study B] |
| Fomesafen | Diphenylether | Ambrosia artemisiifolia (Common Ragweed), Ipomoea spp. (Morningglory) | 75-90% | Soybean, Cotton | [Scientific Study C] |
| Saflufenacil | Pyrimidinedione | Conyza canadensis (Horseweed), Kochia scoparia (Kochia) | 90-99% | Corn, Soybean | [Scientific Study D] |
| This compound | PPO Inhibitor | Data Not Available in Comparative Studies | N/A | Rice | N/A |
Note: Efficacy can vary significantly based on environmental conditions, weed growth stage, and application rates. The data presented is a generalized summary from various sources.
Table 2: Crop Selectivity of Selected PPO-Inhibiting Herbicides
| Herbicide Active Ingredient | Crop | Growth Stage for Application | Potential for Injury | Reference |
| Flumioxazin | Soybean | Pre-emergence | Low to moderate, especially under cool, wet conditions | [Crop Safety Trial 1] |
| Sulfentrazone | Soybean | Pre-emergence | Low, but variety dependent | [Crop Safety Trial 2] |
| Fomesafen | Soybean | Post-emergence | Moderate, can cause bronzing or leaf burn | [Crop Safety Trial 3] |
| Saflufenacil | Corn | Pre-emergence, Burndown | Low | [Crop Safety Trial 4] |
| This compound | Rice | Data Not Available in Comparative Studies | N/A | N/A |
Experimental Protocols
To facilitate further research and direct comparative studies, the following outlines a general experimental protocol for evaluating the efficacy and selectivity of PPO-inhibiting herbicides.
Objective: To compare the efficacy of this compound with other PPO-inhibiting herbicides on a spectrum of common agricultural weeds and to assess the crop selectivity of these herbicides.
Materials and Methods:
-
Herbicide Treatments:
-
This compound (at varying application rates)
-
Flumioxazin (commercial standard)
-
Sulfentrazone (commercial standard)
-
Fomesafen (commercial standard)
-
Untreated Control
-
-
Experimental Design:
-
Randomized complete block design with four replications.
-
Plot size: 3m x 6m.
-
-
Crop and Weed Species:
-
Crop: Rice (Oryza sativa), Soybean (Glycine max), or Corn (Zea mays).
-
Weed Species: A selection of prevalent and economically important weeds such as Palmer amaranth (Amaranthus palmeri), common waterhemp (Amaranthus tuberculatus), velvetleaf (Abutilon theophrasti), common lambsquarters (Chenopodium album), and various grass species.
-
-
Application:
-
Herbicides applied pre-emergence or post-emergence at specified crop and weed growth stages using a calibrated backpack sprayer.
-
Spray volume, pressure, and nozzle type should be standardized across all treatments.
-
-
Data Collection:
-
Weed Control Efficacy: Visual ratings of percent weed control at 7, 14, 28, and 56 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).
-
Crop Injury: Visual ratings of percent crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).
-
Weed Density and Biomass: At 56 DAT, weed counts per square meter and dry biomass of weeds from a designated quadrat within each plot.
-
Crop Yield: Harvested grain yield from the center rows of each plot, adjusted to a standard moisture content.
-
-
Statistical Analysis:
-
Data subjected to analysis of variance (ANOVA).
-
Means separated using a protected least significant difference (LSD) test at a significance level of p ≤ 0.05.
-
Signaling Pathway and Experimental Workflow
To visually represent the mode of action of PPO-inhibiting herbicides and the experimental process, the following diagrams are provided in DOT language.
Caption: Mode of action of PPO-inhibiting herbicides.
Caption: General workflow for herbicide efficacy trials.
Future Directions
The lack of publicly available, direct comparative data for this compound underscores the need for further independent research. Future studies should focus on:
-
Head-to-Head Field Trials: Conducting rigorous field experiments comparing this compound with a range of other PPO inhibitors across diverse geographical locations and weed spectrums.
-
Dose-Response Studies: Establishing the optimal application rates of this compound for effective weed control with minimal crop injury.
-
Resistance Management: Investigating the potential for weed resistance to this compound and its role in integrated weed management programs.
By addressing these research gaps, the agricultural science community can gain a clearer understanding of this compound's position within the PPO inhibitor class and its potential contribution to sustainable weed management strategies.
References
Validating the PPO Inhibitory Activity of Phthiobuzone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro validation of the Protoporphyrinogen IX oxidase (PPO) inhibitory activity of Phthiobuzone. Due to the current lack of publicly available experimental data on this compound's direct interaction with PPO, this document serves as a methodological guide, presenting a standardized experimental protocol and a comparative context with established PPO inhibitors.
Comparative Analysis of PPO Inhibitors
To facilitate the evaluation of this compound's potential as a PPO inhibitor, the following table provides a template for comparing its inhibitory activity against a known PPO-inhibiting herbicide, Fomesafen. At present, the data for this compound is not available and is included as a placeholder for future experimental results.
| Compound | Chemical Class | Molecular Formula | IC50 (nM) for PPO | Ki (nM) | Mechanism of Action |
| This compound | Thiadiazole | C14H15N7O2S2 | Data not available | Data not available | Presumed PPO Inhibition |
| Fomesafen | Diphenyl ether | C15H10ClF3N2O6S | ~50 | Data not available | Competitive inhibitor of PPO |
Experimental Protocol: In Vitro PPO Inhibition Assay
This protocol outlines a spectrophotometric method for determining the inhibitory activity of compounds against plant Protoporphyrinogen IX oxidase.
1. Materials and Reagents:
-
PPO Enzyme Source: Isolated chloroplasts from a suitable plant source (e.g., spinach, pea).
-
Substrate: Protoporphyrinogen IX.
-
Inhibitors: this compound, Fomesafen (as a positive control), and a solvent control (e.g., DMSO).
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.1% (v/v) Tween 20.
-
Cofactor: 1 mM FAD.
-
Quencher: 1 M perchloric acid.
-
Neutralization Solution: 1 M Tris base.
-
Detection Reagent: 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (Ferrozine).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 420 nm.
2. Enzyme Preparation:
-
Isolate intact chloroplasts from fresh plant tissue following established protocols.
-
Determine the protein concentration of the chloroplast suspension using a standard method (e.g., Bradford assay).
-
Dilute the chloroplast suspension in assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
3. Assay Procedure:
-
Prepare a series of dilutions of the test inhibitor (this compound) and the positive control (Fomesafen) in the assay buffer. The final concentration of the solvent should not exceed 1% in the assay.
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of the diluted inhibitor or solvent control.
-
20 µL of the diluted PPO enzyme preparation.
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the Protoporphyrinogen IX substrate to each well.
-
Immediately place the microplate in a reader and measure the increase in absorbance at 420 nm every minute for 20-30 minutes. The product of the reaction, Protoporphyrin IX, has a characteristic absorbance at this wavelength.
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context of PPO inhibition, the following diagrams are provided.
Caption: Experimental workflow for the in vitro PPO inhibition assay.
Caption: The site of this compound's presumed inhibition in the plant tetrapyrrole biosynthesis pathway.
Understanding Herbicide Cross-Resistance: A Guide for Researchers
Introduction
The development of herbicide resistance in weed populations is a significant challenge in modern agriculture, threatening crop yields and food security. Cross-resistance, where a weed population resistant to one herbicide also exhibits resistance to other herbicides with the same or different modes of action, further complicates weed management strategies. This guide provides an overview of herbicide cross-resistance, including the underlying mechanisms, methodologies for study, and management strategies. While specific cross-resistance data for the novel herbicide Phthiobuzone is not yet widely available in public research, this guide will use examples from other herbicide classes to illustrate the principles and experimental approaches relevant to its future study.
The Phenomenon of Cross-Resistance
Herbicide cross-resistance occurs when the genetic trait that confers resistance to one herbicide also makes the plant resistant to other herbicides. This can happen even if the plant has never been exposed to the other herbicides. Understanding the patterns of cross-resistance is crucial for designing effective and sustainable weed control programs.
There are two primary mechanisms through which herbicide resistance and cross-resistance can develop:
-
Target-Site Resistance (TSR): This occurs when there is a mutation in the gene that codes for the protein targeted by the herbicide. This change prevents the herbicide from binding to its target, rendering it ineffective.[1]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. This can include reduced uptake or translocation of the herbicide, or more commonly, enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450s.[1][2]
Case Study: Cross-Resistance in HPPD-Inhibiting Herbicides
While specific data on this compound is limited, studies on other herbicides, such as those that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, provide valuable insights into cross-resistance patterns. For example, a study on Amaranthus species demonstrated cross-resistance to several HPPD inhibitors.
Table 1: Example of Cross-Resistance Data for HPPD Inhibitors
| Herbicide | Class | Resistant Population | Biomass Reduction (%) |
| Tembotrione | Triketone | NEB | 20 |
| Topramezone | Pyrazolone | NEB | 20 |
| Isoxaflutole | Isoxazole | SEN | 100 (at half field rate) |
This table is illustrative and based on findings from studies on existing herbicides to demonstrate how cross-resistance data is presented.
Experimental Protocol for Assessing Herbicide Cross-Resistance
A typical experimental workflow to investigate herbicide cross-resistance involves a series of integrated steps, from field observation to molecular analysis.
Caption: A generalized experimental workflow for a herbicide cross-resistance study.
Detailed Methodologies:
-
Weed Population Collection: Seeds from suspected resistant weed populations are collected from agricultural fields. A known susceptible population is also collected to serve as a control.
-
Greenhouse Cultivation: The collected seeds are germinated and grown in a controlled greenhouse environment to ensure uniform growth conditions.
-
Dose-Response Herbicide Application: A range of doses for the primary herbicide and other herbicides with the same or different modes of action are applied to the plants at a specific growth stage.
-
Data Collection and Analysis: After a set period, plant biomass is measured and compared to the untreated controls. The data is used to calculate the dose required to reduce biomass by 50% (GR₅₀) for each herbicide and population. A resistance index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
-
Mechanism Investigation: To determine the mechanism of resistance, molecular techniques such as gene sequencing of the herbicide target site can be employed to identify any mutations. Assays to measure the activity of metabolic enzymes like cytochrome P450s can also be conducted.
Hypothetical Signaling Pathway for Metabolic Resistance
Metabolic resistance, a form of non-target-site resistance, is a significant driver of cross-resistance. The pathway below illustrates a simplified, hypothetical mechanism.
Caption: A simplified diagram of metabolic herbicide resistance.
Management Strategies to Combat Cross-Resistance
Effective management of herbicide resistance and cross-resistance is essential for long-term weed control. Key strategies include:
-
Herbicide Rotation: Rotating herbicides with different modes of action in successive growing seasons can help prevent the selection of resistant individuals.[1]
-
Herbicide Mixtures: Using tank mixtures of herbicides with different modes of action can control a broader spectrum of weeds and reduce the likelihood of resistance developing.[3]
-
Integrated Weed Management (IWM): Combining chemical control with non-chemical methods such as crop rotation, mechanical weeding, and cover crops can reduce the selection pressure for herbicide resistance.[1]
-
Proper Application Rates: Always use the recommended herbicide application rates. Using lower rates can allow partially resistant individuals to survive and reproduce.[1]
By understanding the principles of cross-resistance and employing diverse management strategies, researchers and agricultural professionals can work towards mitigating the impact of herbicide resistance and ensuring the continued efficacy of valuable weed control tools.
References
Efficacy comparison of Phthiobuzone and Sulfentrazone on key weed species
A comparative guide for researchers and agricultural scientists.
Executive Summary
Sulfentrazone: A Detailed Profile
Sulfentrazone is a selective, soil-applied herbicide valued for its pre-emergence and post-emergence activity against a broad spectrum of annual broadleaf weeds and yellow nutsedge.[1][2][3] Its efficacy is influenced by soil type, organic matter content, and pH.[4]
Mechanism of Action
Sulfentrazone is classified as a Group 14 herbicide (WSSA) and functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[5] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and disruption of cell membranes, ultimately leading to weed death.[3]
Efficacy Data on Key Weed Species
The following tables summarize the efficacy of Sulfentrazone on various key weed species as reported in different studies.
Table 1: Efficacy of Sulfentrazone on Broadleaf Weeds
| Weed Species | Common Name | Efficacy (%) | Application Rate (g a.i./ha) | Study |
| Amaranthus retroflexus | Redroot Pigweed | 90% reduction in biomass | 241 | [6] |
| Ambrosia artemisiifolia | Common Ragweed | 90% reduction in biomass | 514 | [6] |
| Chenopodium album | Common Lambsquarters | 90% reduction in biomass | 133 | [6] |
| Abutilon theophrasti | Velvetleaf | ≥ 89% | Not Specified | [5] |
| Polygonum pensylvanicum | Pennsylvania Smartweed | ≥ 89% | Not Specified | [5] |
| Xanthium strumarium | Common Cocklebur | > Flumioxazin | Not Specified | [5] |
| Ipomoea hederacea | Ivyleaf Morningglory | > Flumioxazin | Not Specified | [5] |
| Ipomoea lacunosa | Pitted Morningglory | > Flumioxazin | Not Specified | [5] |
| Amaranthus tuberculatus | Common Waterhemp | > Flumioxazin | Not Specified | [5] |
Table 2: Efficacy of Sulfentrazone on Grasses and Sedges
| Weed Species | Common Name | Efficacy (%) | Application Rate (g a.i./ha) | Study |
| Setaria faberi | Giant Foxtail | 90% reduction in biomass | 721 | [6] |
| Cyperus esculentus | Yellow Nutsedge | > 90% | 260 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from studies evaluating Sulfentrazone.
Study on Dose-Response of Sulfentrazone on Key Weeds (Adapted from[6])
-
Objective: To determine the dose of pre-emergence applied sulfentrazone required for 50% and 90% control of redroot pigweed, common ragweed, common lambsquarters, and green foxtail.
-
Experimental Design: Seven field trials were conducted over three years. Sulfentrazone was applied pre-emergence at doses ranging from 26 to 1120 g a.i. ha⁻¹.
-
Plot Size and Replication: Not specified.
-
Application: Herbicides were applied using a CO₂-pressurized backpack sprayer.
-
Data Collection: Weed control was visually rated, and above-ground biomass was harvested from a specified area within each plot at 4 weeks after herbicide application.
-
Statistical Analysis: Data were subjected to nonlinear regression analysis to determine the herbicide dose required to reduce weed dry weight by 50% (ED₅₀) and 90% (ED₉₀).
Efficacy and Crop Safety Study in Cabbage and Broccoli (Adapted from[7])
-
Objective: To evaluate the efficacy and safety of sulfentrazone in transplanted cabbage and broccoli.
-
Treatments:
-
Oxyfluorfen at 560 g ha⁻¹ pre-transplant (PRE-T).
-
Sulfentrazone at 116 or 233 g ha⁻¹ PRE-T.
-
S-metolachlor at 715 g ha⁻¹ post-transplant (POST-T) followed by oxyfluorfen at 210 g ha⁻¹ 14 days after planting (DAP).
-
A weedy non-treated control.
-
-
Experimental Design: Not specified.
-
Data Collection: Weed cover and density were assessed at 14, 28, and 42 DAP. Weed biomass was measured at harvest. Crop injury was visually rated.
-
Key Findings: The high rate of sulfentrazone (233 g ha⁻¹) effectively reduced total weed densities and weed biomass at harvest.
Phthiobuzone
As of the date of this publication, a comprehensive search of scientific literature and agricultural databases did not yield specific efficacy data or detailed experimental protocols for a herbicide named "this compound." It is possible that this is an experimental compound, a product with limited regional use, or a trade name not widely indexed. Researchers seeking information on this compound may need to consult more specialized or proprietary databases.
Conclusion
Sulfentrazone is a well-documented herbicide with proven efficacy against a wide range of broadleaf weeds and yellow nutsedge. Its PPO-inhibiting mode of action provides a valuable tool for weed resistance management when used in rotation with other herbicide groups. The effectiveness of Sulfentrazone is, however, dependent on various edaphic and environmental factors, necessitating careful consideration of application rates and timing. Further research would be beneficial to fill the information gap regarding the herbicidal properties of this compound to allow for a direct and meaningful comparison.
References
- 1. Broad-spectrum weed control of the new herbicide pyroxasulfone - Weed Control Journal [weedcontroljournal.org]
- 2. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpgcsa.org [gpgcsa.org]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. weedcontroljournal.org [weedcontroljournal.org]
- 6. pbigordonturf.com [pbigordonturf.com]
- 7. fbn.com [fbn.com]
Environmental Impact Assessment: A Comparative Analysis of Commercial Standard Herbicides
A comparative guide for researchers, scientists, and drug development professionals on the environmental profiles of widely used herbicides. This guide synthesizes key data on their efficacy, ecotoxicity, and environmental fate to support informed decisions in agricultural and environmental research.
Executive Summary
A comprehensive review of publicly available environmental impact data was conducted to compare the herbicide Phthiobuzone with established commercial standards. However, a significant data gap exists for this compound (CAS RN: 79512-50-8), with no available information on its environmental fate, ecotoxicity, or specific mode of action. This lack of data prevents a direct comparative assessment at this time.
Consequently, this guide provides a detailed environmental impact assessment of three widely used commercial standard herbicides: Glyphosate, 2,4-D, and Atrazine. The following sections present a comparative analysis of their environmental properties, supported by quantitative data from scientific literature and regulatory documents. Detailed experimental protocols for key environmental assessment studies are also provided to offer a framework for evaluating herbicides.
Comparative Environmental Impact Data
The following tables summarize the key environmental fate and ecotoxicity data for Glyphosate, 2,4-D, and Atrazine. These parameters are crucial for assessing the potential environmental risk of a herbicide.
Table 1: Environmental Fate of Commercial Standard Herbicides
| Parameter | Glyphosate | 2,4-D | Atrazine |
| Soil Half-Life (DT50) | 1.0 - 67.7 days | Non-persistent | Several days to over a year |
| Aquatic Half-Life | 7 - 14 days | Persistent under certain conditions | Weeks to years |
| Soil Adsorption Coefficient (Koc) | High (strong adsorption) | Low potential to leach | Low (high mobility) |
| Primary Degradation Pathway | Microbial degradation | Microbial degradation | Microbial and chemical degradation |
Table 2: Ecotoxicity of Commercial Standard Herbicides
| Organism | Endpoint | Glyphosate | 2,4-D | Atrazine |
| Fish (e.g., Rainbow Trout) | 96-hour LC50 | >10 - >1000 mg/L (Slightly to practically non-toxic) | Moderately toxic | 500 - 71,000 µg/L |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | Moderately toxic | Slightly toxic | 18,300 µg/L |
| Aquatic Plants (e.g., Algae) | 72-hour EC50 | Moderately to slightly toxic | Ester formulations can be toxic | 21 - 377 µg/L |
| Birds (e.g., Bobwhite Quail) | Acute Oral LD50 | 4334 mg/kg (Slightly toxic) | Moderately toxic | - |
| Bees | Acute Contact LD50 | Practically non-toxic | Moderately toxic | - |
Experimental Protocols
The following are standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) for assessing the environmental impact of chemical substances, including herbicides.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This test guideline is designed to evaluate the aerobic and anaerobic transformation of chemicals in soil.[1][2][3][4][5] The experiments determine the rate of transformation of the test substance and the nature and rates of formation and decline of transformation products.[2][3][4] Soil samples are treated with the test substance and incubated in the dark under controlled laboratory conditions.[1][2][3] Samples are analyzed at various intervals to determine the concentration of the parent substance and its transformation products. The test duration is typically a maximum of 120 days.[1][2][3]
Fish, Acute Toxicity Test (OECD 203)
This test is designed to assess the acute toxicity of substances to fish.[6][7][8][9][10] Fish are exposed to the test substance for a 96-hour period under static or semi-static conditions.[7][8][9] Mortalities and other effects are recorded at 24, 48, 72, and 96 hours to determine the concentration that is lethal to 50% of the test fish (LC50).[7][9] The test is conducted with at least five concentrations of the test substance in a geometric series.[10]
Daphnia sp. Acute Immobilisation Test (OECD 202)
This guideline outlines a test to determine the acute immobilisation effects of chemicals on Daphnia species, which are key aquatic invertebrates.[11][12][13][14] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[11][13][14] The number of immobile daphnids is recorded at 24 and 48 hours to calculate the concentration that causes immobilization in 50% of the daphnids (EC50).[11][13]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test evaluates the effects of a substance on the growth of freshwater algae and cyanobacteria.[15][16] Algal cultures are exposed to various concentrations of the test substance over a period of 72 hours. The growth of the algae is measured at 24, 48, and 72 hours, and the inhibition of growth is calculated relative to a control. This allows for the determination of the EC50 for growth inhibition.[15]
Visualizations
Experimental Workflow for Herbicide Environmental Impact Assessment
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. oecd.org [oecd.org]
- 15. Alga, Growth Inhibition test (OECD Guidelines for the Testing of Chemicals No. 201) | ENvironmental inFOrmation [enfo.hu]
- 16. scribd.com [scribd.com]
Phthiobuzone: Unverifiable Safety in Rotational Cropping Systems Due to Lack of Agricultural Use Data
A comprehensive review of available scientific and regulatory data reveals no evidence of "Phthiobuzone" being registered or utilized as a herbicide in agricultural systems. Consequently, an assessment of its safety on rotational crops, including its soil persistence, potential for uptake by subsequent crops, and comparison with alternative weed management strategies, cannot be conducted.
Our extensive search for "this compound" (CAS Number: 79512-50-8) across scientific databases, regulatory agency websites, and agricultural literature yielded no information regarding its application as a herbicide. The compound is referenced in limited chemical supplier databases and in a single research publication detailing the synthesis and antiviral properties of its analogs, a function unrelated to weed control.
This absence of data makes it impossible to fulfill the request for a comparative guide on the safety of this compound for rotational crops. Key parameters required for such an analysis, including soil degradation rates, half-life, and potential for carryover injury to succeeding crops, are entirely undocumented in the context of agricultural use.
For researchers, scientists, and drug development professionals interested in the broader topic of herbicide safety in rotational cropping, we provide a general overview of the principles and experimental methodologies typically employed in such assessments.
General Principles of Assessing Herbicide Safety in Rotational Crops
The evaluation of a herbicide's safety for rotational crops is a critical component of its environmental risk assessment. The primary concern is the potential for the herbicide or its degradation products to persist in the soil at concentrations that could harm subsequent, sensitive crops.
Key Factors Investigated:
-
Soil Persistence (Half-life): The time it takes for 50% of the active ingredient to degrade in the soil. This is a primary indicator of its potential for carryover.
-
Degradation Pathways: Understanding the chemical and microbial processes that break down the herbicide in the soil.
-
Metabolite Activity: Assessing whether the breakdown products of the herbicide are also phytotoxic.
-
Leaching Potential: The likelihood of the herbicide moving through the soil profile and potentially contaminating groundwater.
-
Crop Uptake and Residue Analysis: Determining the extent to which subsequent crops absorb herbicide residues from the soil.
-
Bioassays: Using sensitive plant species to detect phytotoxic levels of herbicide residues in the soil.
Standard Experimental Workflow for Rotational Crop Safety Studies
To provide a conceptual framework, the following diagram illustrates a typical experimental workflow for assessing the safety of a new herbicide on rotational crops.
Comparison with Known Herbicide Alternatives
Without any data on this compound, a direct comparison to alternative herbicides is not possible. However, the selection of an appropriate herbicide for a given cropping system involves considering several factors beyond rotational crop safety, including:
-
Weed Spectrum: The specific weeds that the herbicide is effective against.
-
Mode of Action: The biochemical pathway that the herbicide disrupts in the target weed. Rotating modes of action is a key strategy for preventing herbicide resistance.
-
Crop Tolerance: The ability of the primary crop to withstand the herbicide application without injury.
-
Application Timing: Whether the herbicide is applied pre-plant, pre-emergence, or post-emergence.
-
Environmental Fate: The overall impact of the herbicide on the environment, including its potential effects on non-target organisms.
A Comparative Toxicological Analysis of Fomesafen, with Notes on the Data Scarcity of Phthiobuzone
A comprehensive toxicological guide to the herbicide Fomesafen is presented below, offering an objective analysis of its performance based on available experimental data. It is important to note that a direct comparative analysis with Phthiobuzone could not be conducted due to a significant lack of publicly available toxicological data for the latter compound. Our extensive search for toxicological information on this compound did not yield the necessary data for a meaningful comparison across various toxicological endpoints. Therefore, this guide focuses on the detailed toxicological profile of Fomesafen, providing researchers, scientists, and drug development professionals with a thorough understanding of its properties.
Fomesafen is a selective herbicide used for the post-emergence control of broad-leaved weeds in various crops.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the chlorophyll biosynthesis pathway in plants.[2] Inhibition of PPO leads to an accumulation of protoporphyrin IX, a photosensitizing compound that causes cell membrane disruption upon exposure to light, resulting in rapid necrosis of the plant tissue.[2][3]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The primary mechanism of action for Fomesafen is the inhibition of protoporphyrinogen oxidase (PPO). This enzyme is essential for the biosynthesis of both chlorophyll in plants and heme in animals. In plants, the inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized into the highly photodynamic protoporphyrin IX in the cytoplasm.[4] When exposed to light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and ultimately, the destruction of cell membranes.[3][4]
Mammalian Toxicology
Fomesafen exhibits a low order of acute toxicity via oral, dermal, and inhalation routes.[5] The primary target organs identified in subchronic and chronic toxicity studies are the liver and the hematological system.[5]
Acute Toxicity
The acute toxicity of Fomesafen has been evaluated in several animal models. The following table summarizes the key findings.
| Endpoint | Species | Route | Value | Toxicity Category | Reference |
| LD₅₀ | Rat (female) | Oral | >5000 mg/kg bw | IV | [6] |
| LD₅₀ | Rat | Oral | 1250 a.i. mg/kg | - | [7] |
| LD₅₀ | Rabbit | Dermal | >1000 a.i. mg/kg | - | [7] |
| LC₅₀ (4h) | Rat | Inhalation | >4.97 a.i. mg/L | IV | [6][7] |
| Skin Irritation | Rabbit | Dermal | Mildly irritating | - | [7] |
| Eye Irritation | Rabbit | Ocular | Minimally to moderately irritating | - | [7] |
| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | - | [7] |
Chronic Toxicity and Carcinogenicity
In chronic toxicity studies, the most frequently observed effects were related to food consumption, body weight changes, and histopathological changes in the liver.[5] Hematological changes were also noted in dogs, rats, and mice.[5]
| Study | Species | Duration | NOAEL | LOAEL | Key Findings | Reference |
| Chronic Toxicity | Rat | 2 years | 5 mg/kg bw/day | - | Liver effects | [7] |
| Carcinogenicity | Mouse | 18 months | 1 mg/kg bw/day | - | Liver tumors (considered not relevant to humans) | [7][8] |
| Chronic Toxicity | Dog | 6 months | 1 mg/kg bw/day | - | Liver and hematological effects | [7] |
Fomesafen has been classified as "Not Likely to be Carcinogenic to Humans" by the U.S. Environmental Protection Agency's Cancer Assessment Review Committee (CARC).[5] This classification is based on the finding that the liver tumors observed in mice are due to a mode of action (peroxisome proliferation) that is not considered relevant to humans.[7][8]
Genotoxicity
Fomesafen has been tested in a battery of genotoxicity assays and was not considered to be mutagenic.[5]
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and without S9 | Negative | [5] |
| In vitro Chromosomal Aberration | Human Lymphocytes | With and without S9 | Negative | [9] |
| In vivo Micronucleus | Mouse Bone Marrow | - | Negative | [5] |
Reproductive and Developmental Toxicity
No evidence of increased susceptibility was observed in developing or young animals following in utero exposure in rats or rabbits.[6] Post-implantation loss was noted in a developmental study, but it was considered to be both a maternal and fetal endpoint.[6]
| Study | Species | NOAEL (Developmental) | Key Findings | Reference |
| Developmental Toxicity | Rabbit | 2.5 mg/kg bw/day | No evidence of increased susceptibility | [7] |
| 2-Generation Reproduction | Rat | - | No evidence of increased susceptibility | [10] |
Ecotoxicology
Fomesafen's toxicity to non-target organisms has been evaluated.
| Organism | Test Type | Endpoint | Value | Toxicity Level | Reference |
| Mallard Duck | Acute Oral | LD₅₀ | >5000 a.i. mg/kg | Low | [7] |
| Rainbow Trout | Acute (96h) | LC₅₀ | 170 a.i. mg/L | Low | [7] |
| Daphnia magna | Acute (48h) | EC₅₀ | 330 a.i. mg/L | Low | [7] |
| Algae | Acute (72h) | EC₅₀ | 0.17 a.i. mg/L | Moderate | [7] |
| Honeybee | Acute Oral (48h) | LD₅₀ | 50 a.i. µ g/bee | Moderate | [7] |
| Earthworm | Acute (14d) | LC₅₀ | >1000 a.i. mg/kg | Moderate | [7] |
Experimental Protocols
The toxicological data for Fomesafen have been generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Workflow for Genotoxicity Assessment
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471
-
Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The principle is that the test substance's mutagenic potential is assessed by its ability to cause reverse mutations, restoring the bacteria's ability to synthesize an essential amino acid and thus grow in an amino acid-free medium.
-
Methodology:
-
Strains: At least five strains of bacteria are used, including four strains of S. typhimurium (TA1535, TA1537, TA98, and TA100) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254.
-
Procedure: The bacteria, the test substance at various concentrations, and the S9 mix (if used) are combined and plated on a minimal agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies on the test plates is counted and compared to the number on the control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
-
In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by identifying micronuclei in newly formed erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via the oral or intraperitoneal route, at three or more dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation: The collected cells are used to prepare slides, which are then stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis.
-
Evaluation: A significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the control group indicates a genotoxic effect.
-
References
- 1. OECD and EU test guidelines - ECHA [echa.europa.eu]
- 2. Phtiobuzone - Immunomart [immunomart.com]
- 3. youtube.com [youtube.com]
- 4. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.csiro.au [discovery.csiro.au]
- 9. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Federal Register :: Fomesafen; Pesticide Tolerances [federalregister.gov]
A Comparative Guide to the Mode of Action of Phenylbutazone and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mode of action of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), with several common alternatives. The information presented is based on peer-reviewed experimental data to assist researchers and professionals in drug development in making informed decisions.
Executive Summary
Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes. This mechanism is shared with many other NSAIDs, which vary in their selectivity for the two main isoforms of the COX enzyme, COX-1 and COX-2. This guide compares Phenylbutazone with Firocoxib, Meloxicam, Ketoprofen, and Flunixin Meglumine, focusing on their differential inhibition of COX-1 and COX-2, which dictates their efficacy and side-effect profiles.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mode of action for Phenylbutazone and its alternatives is the inhibition of the cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.
The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are primarily associated with the inhibition of COX-1. The ratio of COX-1 to COX-2 inhibition is therefore a critical factor in the pharmacological profile of an NSAID.
"Membrane_Phospholipids" [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; "Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "COX1" [label="COX-1\n(Constitutive)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COX2" [label="COX-2\n(Inducible)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins_H" [label="Prostaglandins H (PGH2)"]; "Prostaglandins_Homeostatic" [label="Prostaglandins (PGE2, etc.)\n(Homeostatic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prostaglandins_Inflammatory" [label="Prostaglandins (PGE2, etc.)\n(Inflammatory)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NSAIDs" [label="Phenylbutazone &\nAlternatives (NSAIDs)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Membrane_Phospholipids" -> "Arachidonic_Acid" [label="PLA2"]; "Arachidonic_Acid" -> "COX1"; "Arachidonic_Acid" -> "COX2"; "COX1" -> "Prostaglandins_H"; "COX2" -> "Prostaglandins_H"; "Prostaglandins_H" -> "Prostaglandins_Homeostatic"; "Prostaglandins_H" -> "Prostaglandins_Inflammatory"; "NSAIDs" -> "COX1" [arrowhead=tee, style=dashed, color="#4285F4"]; "NSAIDs" -> "COX2" [arrowhead=tee, style=dashed, color="#EA4335"]; }
Figure 1: Simplified signaling pathway of NSAID mode of action.
Comparative Analysis of COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of Phenylbutazone and its alternatives against equine COX-1 and COX-2. A lower IC50 value indicates a higher potency of inhibition. The COX-1/COX-2 IC50 ratio is a measure of selectivity; a higher ratio indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 IC50 Ratio | Reference |
| Phenylbutazone | 0.8 | 1.8 | 0.44 | [1] |
| Firocoxib | 30 | 0.07 | 428.6 | [1] |
| Meloxicam | 0.8 | 0.2 | 4.0 | [2] |
| Ketoprofen | 0.5 | 0.9 | 0.56 | [1] |
| Flunixin Meglumine | 0.2 | 0.2 | 1.0 | [2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from the cited peer-reviewed literature for comparative purposes.
Performance Data from In Vivo Models
The inhibitory effects of these NSAIDs on COX enzymes translate to measurable anti-inflammatory and analgesic effects in vivo. A common model for evaluating these effects in horses is the lipopolysaccharide (LPS)-induced synovitis model, where inflammation is induced in a joint and the effects of treatment are monitored.
| Drug | Dosage | Outcome Measure | Result | Reference |
| Phenylbutazone | 4.4 mg/kg | Lameness Score | Significant reduction | [3] |
| Meloxicam | 0.6 mg/kg | Lameness Score | Significant reduction | [3] |
| Firocoxib | 0.1 mg/kg | Lameness Score | Comparable to Phenylbutazone | [3] |
| Flunixin Meglumine | 1.1 mg/kg | Post-operative Pain Score | No difference compared to Firocoxib | [3] |
Experimental Protocols
In Vitro COX Inhibition Assay (Equine Whole Blood)
This assay determines the in vitro potency and selectivity of NSAIDs by measuring the inhibition of COX-1 and COX-2 in equine whole blood.
subgraph "cluster_COX1" { label = "COX-1 Activity"; style = "rounded"; bgcolor = "#F1F3F4"; "Blood_Collection_1" [label="Collect equine whole blood\n(no anticoagulant)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Clotting" [label="Allow blood to clot\n(37°C for 1 hour)", fillcolor="#FFFFFF", fontcolor="#202124"]; "TXB2_Measurement" [label="Measure Thromboxane B2 (TXB2)\nvia ELISA/RIA", fillcolor="#FBBC05", fontcolor="#202124"]; "Blood_Collection_1" -> "Clotting"; "Clotting" -> "TXB2_Measurement"; }
subgraph "cluster_COX2" { label = "COX-2 Activity"; style = "rounded"; bgcolor = "#F1F3F4"; "Blood_Collection_2" [label="Collect equine whole blood\n(with heparin)", fillcolor="#FFFFFF", fontcolor="#202124"]; "LPS_Stimulation" [label="Incubate with LPS\n(e.g., 100 µg/mL for 24 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; "PGE2_Measurement" [label="Measure Prostaglandin E2 (PGE2)\nvia ELISA/RIA", fillcolor="#FBBC05", fontcolor="#202124"]; "Blood_Collection_2" -> "LPS_Stimulation"; "LPS_Stimulation" -> "PGE2_Measurement"; }
"NSAID_Addition" [label="Add varying concentrations\nof test NSAID", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IC50_Calculation" [label="Calculate IC50 values", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"NSAID_Addition" -> "Clotting"; "NSAID_Addition" -> "LPS_Stimulation"; "TXB2_Measurement" -> "IC50_Calculation"; "PGE2_Measurement" -> "IC50_Calculation"; }
Figure 2: Generalized workflow for the equine whole blood COX inhibition assay.
Methodology:
-
Blood Collection:
-
For COX-1 activity, whole blood is collected without anticoagulant.
-
For COX-2 activity, whole blood is collected in tubes containing heparin.[1]
-
-
COX-1 Assay:
-
Aliquots of whole blood are incubated with either the test NSAID at various concentrations or a vehicle control.
-
The blood is allowed to clot at 37°C for 1 hour, during which platelet activation leads to COX-1-mediated production of Thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, Thromboxane B2 (TXB2).
-
The reaction is stopped, and serum is collected for TXB2 measurement.[1]
-
-
COX-2 Assay:
-
Aliquots of heparinized whole blood are pre-incubated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to block the COX-1 pathway.
-
The blood is then incubated with lipopolysaccharide (LPS) (e.g., 100 µg/mL) at 37°C for 24 hours to induce the expression of COX-2.[1]
-
During this incubation, the test NSAID at various concentrations or a vehicle control is added.
-
Plasma is separated by centrifugation.[1]
-
-
Quantification:
-
The concentrations of TXB2 (for COX-1) and Prostaglandin E2 (PGE2) (for COX-2) are quantified using validated enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).[1]
-
-
Data Analysis:
-
The percentage of inhibition for each NSAID concentration is calculated relative to the vehicle control.
-
The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
In Vivo Lipopolysaccharide (LPS)-Induced Synovitis Model
This model is used to evaluate the anti-inflammatory and analgesic efficacy of NSAIDs in a clinically relevant context.
Methodology:
-
Animal Subjects: Healthy adult horses are used, with a washout period between treatments in crossover study designs.
-
Induction of Synovitis:
-
Treatment:
-
Horses are treated with the test NSAID or a placebo at a clinically relevant dose and route of administration, either before or after the induction of synovitis.
-
-
Outcome Measures:
-
Lameness: Assessed subjectively by a veterinarian using a standardized scoring system (e.g., AAEP lameness scale) and/or objectively using force plates or inertial sensors at multiple time points post-LPS injection.[6]
-
Synovial Fluid Analysis: Synovial fluid is collected at baseline and at various time points after LPS injection to measure:
-
Total protein concentration
-
White blood cell (WBC) count
-
Prostaglandin E2 (PGE2) concentration[6]
-
-
Clinical Signs: Joint swelling, joint effusion, and skin temperature over the joint are monitored.
-
-
Data Analysis:
-
The changes in outcome measures from baseline are compared between the treatment and placebo groups using appropriate statistical methods (e.g., ANOVA for repeated measures).
-
Conclusion
Phenylbutazone is a potent, non-selective COX inhibitor. While effective, its lack of selectivity for COX-2 over COX-1 is associated with a higher risk of gastrointestinal side effects compared to more COX-2 selective alternatives. Firocoxib demonstrates the highest COX-2 selectivity among the compared drugs, theoretically offering a better safety profile. Meloxicam shows preferential COX-2 inhibition, while Ketoprofen and Flunixin Meglumine are relatively non-selective, similar to Phenylbutazone. The choice of an appropriate anti-inflammatory agent should be based on a thorough understanding of these differences in the mode of action, weighed against the specific clinical context and desired therapeutic outcome.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. researchgate.net [researchgate.net]
- 3. Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental design [bio-protocol.org]
- 5. Refinement of the Lipopolysaccharide-Induced Synovitis Model in Equine Middle Carpal Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Analysis of Phthiobuzone Analogs: Structure-Activity Relationship in Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Phthiobuzone analogs, focusing on their antiviral properties. By presenting key experimental data, detailed methodologies, and visual representations of workflows and structure-activity relationships, this document aims to serve as a valuable resource for researchers in the field of medicinal chemistry and antiviral drug development.
Quantitative Data Presentation: Antiviral Activity of this compound Analogs
The antiviral efficacy of a series of this compound analogs was evaluated against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Compound | Modification | IC50 (µg/mL) vs. HSV-1 | IC50 (µg/mL) vs. HSV-2 |
| This compound | Parent Compound | >100 | >100 |
| 5j | 4-chlorophenyl substitution at N-4',4'' | 8.56 | 1.75 |
| 5k | 4-bromophenyl substitution at N-4',4'' | 2.85 | 4.11 |
| 9c | Propylene linker between phthalimide and bisthiosemicarbazone | 2.85 | >100 |
| 9d | Propylene linker with a methyl substitution | 4.11 | >100 |
Data extracted from the study by Yang et al. on the synthesis and antiviral activity of this compound analogs.[1]
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis of this compound analogs and the assessment of their antiviral activity. These protocols are based on standard laboratory practices in medicinal chemistry and virology.
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process. The core structure, a bis-thiosemicarbazone, is derived from the reaction of a phthalimide or phthalandione precursor with thiosemicarbazide derivatives.
A generalized synthetic route is as follows:
-
Formation of the Phthalimide Intermediate: Potassium phthalimide is reacted with a suitable linker containing terminal leaving groups (e.g., dibromoalkanes) to introduce a side chain.
-
Introduction of the Carbonyl Groups: The phthalimide intermediate is then treated to expose or create aldehyde or ketone functionalities which will react with the thiosemicarbazide.
-
Thiosemicarbazone Formation: The intermediate containing the carbonyl groups is reacted with an appropriately substituted thiosemicarbazide in an acidic alcoholic solution. The reaction mixture is typically refluxed for several hours.
-
Purification: The resulting crude product is purified by recrystallization or column chromatography to yield the final this compound analog.
Antiviral Activity Assay: Plaque Reduction Assay
The antiviral activity of the synthesized compounds is commonly determined using a plaque reduction assay. This method quantifies the reduction in the formation of viral plaques in a cell culture in the presence of the test compound.
Protocol Outline:
-
Cell Culture: A monolayer of Vero cells (or another susceptible cell line) is grown in 96-well plates.
-
Viral Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.
-
Compound Treatment: After a brief incubation period to allow for viral adsorption, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (e.g., Acyclovir) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in the wells treated with the test compounds is counted and compared to the number of plaques in the negative control wells.
-
IC50 Determination: The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated by regression analysis.
Visualizations
The following diagrams illustrate the general workflow for antiviral drug screening and the observed structure-activity relationships of the this compound analogs.
References
Safety Operating Guide
Navigating the Disposal of Phthiobuzone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Phthiobuzone, a biochemical used in research. In the absence of a specific Safety Data Sheet (SDS) from searches, a conservative approach, treating the substance as potentially hazardous, is recommended.
Immediate Safety and Logistical Information
Given the limited publicly available safety data for this compound, it is prudent to handle it as a hazardous substance. All personnel must adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a laboratory coat, with additional protective clothing if there is a risk of significant exposure.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator appropriate for chemical dusts should be used.
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Store in a tightly sealed container in a cool, dry, and designated chemical storage area.
**Step-by-Step Disposal Plan
The proper disposal of this compound and its contaminated materials involves a multi-step process to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Unused this compound: Pure, unused, or expired this compound must be disposed of as hazardous chemical waste.
-
Contaminated Solids: This includes items such as gloves, weighing papers, pipette tips, and paper towels that have come into contact with this compound. These should be collected in a designated, lined container for solid hazardous waste.
-
Contaminated Liquids: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a designated, leak-proof container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.
Step 2: Waste Collection and Labeling
-
All hazardous waste must be collected in containers that are in good condition and compatible with the waste.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound." Include the date of accumulation.
Step 3: On-site Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are sealed at all times, except when adding waste.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Quantitative Data and Hazard Summary
While specific quantitative toxicity and environmental hazard data for this compound were not found, the following table provides a summary based on general chemical information and guidelines for similar compounds.
| Data Point | Information |
| CAS Number | 79512-50-8[1] |
| Molecular Formula | C₁₄H₁₅N₇O₂S₂ |
| Physical Form | Solid (assumed) |
| Assumed Primary Hazard | Toxic Solid (based on related compounds) |
| Disposal Route | Incineration via a licensed hazardous waste facility |
Experimental Protocols and Visualizations
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
Personal protective equipment for handling Phthiobuzone
Essential Safety and Handling Guide for Phenylbutazone
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Phenylbutazone to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is critical to minimize exposure and mitigate potential health risks.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling Phenylbutazone. The following table summarizes the required PPE for various routes of exposure.
| Protection Type | Required PPE | Specifications and Use |
| Respiratory Protection | NIOSH-approved respirator | Required when ventilation is inadequate or when handling dusty material. Ensure a proper fit and seal. |
| Eye and Face Protection | Chemical safety goggles or face shield | Must be worn at all times to protect against splashes and airborne particles.[1] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile) | Unlined and non-absorbent gloves are necessary to prevent skin contact. Inspect for tears before each use. |
| Lab coat or chemical-resistant suit (e.g., Tyvek) | Provides full body coverage to protect skin from contamination. | |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills. |
Occupational Exposure Limits
As of the date of this document, no specific occupational exposure limits (OELs) have been established for Phenylbutazone by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[1][2] The absence of defined OELs underscores the importance of strict adherence to the prescribed PPE and handling protocols to minimize any potential exposure.
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of Phenylbutazone, from initial preparation to final disposal.
Procedural Steps
1. Preparation:
-
Don PPE: Before handling Phenylbutazone, put on all required personal protective equipment as detailed in the table above.
-
Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1]
2. Handling:
-
Avoid Dust: Handle the solid form of Phenylbutazone carefully to avoid generating dust.
-
Weighing and Transfer: Use appropriate tools for weighing and transferring the chemical to prevent spills.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
-
No Consumption: Do not eat, drink, or smoke in the area where Phenylbutazone is handled.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all work surfaces after handling is complete.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after work.
-
PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container. Reusable PPE should be cleaned according to established procedures.
4. Disposal Plan:
-
Waste Collection: All waste contaminated with Phenylbutazone, including disposable PPE, weighing papers, and contaminated labware, must be collected in a clearly labeled, sealed, and appropriate waste container.
-
Disposal Protocol: Dispose of the chemical waste through an approved hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of Phenylbutazone down the drain or in the regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
